molecular formula C9H13NO2 B078861 methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate CAS No. 14186-50-6

methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B078861
CAS No.: 14186-50-6
M. Wt: 167.2 g/mol
InChI Key: VRUCCWQGKPXNMI-UHFFFAOYSA-N
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Description

Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a versatile and synthetically valuable pyrrole derivative, primarily serving as a key chemical building block in organic synthesis and medicinal chemistry research. This ester-functionalized pyrrole compound is characterized by its electron-rich heteroaromatic system, which makes it an excellent precursor for the construction of more complex molecular architectures. Its primary research applications include its use as a key intermediate in the synthesis of porphyrin analogs and other macrocyclic compounds that mimic natural tetrapyrroles, such as heme and chlorophyll. Furthermore, its structure is integral to the development of novel pharmaceutical candidates, particularly those targeting pathways where protein-protein interactions are mediated by pyrrole-containing motifs. Researchers also utilize this compound in materials science for the synthesis of organic semiconductors, conductive polymers, and dyes, leveraging its ability to facilitate π-π stacking and modify electronic properties. The three methyl substituents on the pyrrole ring significantly influence the compound's steric and electronic profile, affecting its reactivity in cyclization and cross-coupling reactions, thereby offering a tunable platform for method development and scaffold diversification in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1,2,5-trimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-5-8(9(11)12-4)7(2)10(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUCCWQGKPXNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372443
Record name methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14186-50-6
Record name methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14186-50-6
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative of interest in medicinal chemistry and materials science. This document details the most plausible synthetic route, the Hantzsch pyrrole synthesis, and provides a representative experimental protocol, key quantitative data, and visualizations to facilitate understanding and replication.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and functional materials. Their unique electronic properties and ability to participate in various biological interactions make them privileged structures in drug discovery. The target molecule, this compound, is a tetrasubstituted pyrrole with a specific substitution pattern that makes it a valuable building block for more complex molecular architectures. This guide focuses on its synthesis via the classical yet highly effective Hantzsch pyrrole synthesis.

Core Synthesis Pathway: The Hantzsch Pyrrole Synthesis

The most direct and established method for the synthesis of this compound is the Hantzsch pyrrole synthesis. This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.[1] For the target molecule, the specific reactants are:

  • β-Ketoester: Methyl acetoacetate

  • α-Haloketone: Chloroacetone

  • Amine: Methylamine

The reaction proceeds through the initial formation of an enamine from the β-ketoester and the primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[1]

Logical Flow of the Hantzsch Pyrrole Synthesis:

Hantzsch_Synthesis_Flowchart cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Methyl Acetoacetate Methyl Acetoacetate Enamine Formation Enamine Formation Methyl Acetoacetate->Enamine Formation Methylamine Methylamine Methylamine->Enamine Formation Chloroacetone Chloroacetone Nucleophilic Attack Nucleophilic Attack Chloroacetone->Nucleophilic Attack Enamine Formation->Nucleophilic Attack Enamine Intermediate Cyclization & Dehydration Cyclization & Dehydration Nucleophilic Attack->Cyclization & Dehydration This compound This compound Cyclization & Dehydration->this compound

Caption: Logical workflow of the Hantzsch synthesis.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Methyl AcetoacetateC₅H₈O₃116.12169-170-80
ChloroacetoneC₃H₅ClO92.52119-44.5
Methylamine (40% in H₂O)CH₅N31.06-6.3-93.5
This compound C₉H₁₃NO₂ 167.21 Not ReportedNot Reported

Note: Yields for Hantzsch pyrrole syntheses can vary widely depending on the specific substrates and reaction conditions but are often in the moderate to good range.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol adapted from general procedures for the Hantzsch synthesis of polysubstituted pyrroles. This protocol is intended as a starting point for the synthesis of this compound and may require optimization.

Materials:

  • Methyl acetoacetate

  • Chloroacetone

  • Methylamine (40% solution in water)

  • Ethanol

  • Sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 equivalent) in ethanol.

  • Addition of Amine: To the stirred solution, add methylamine (40% in water, 1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enamine intermediate.

  • Addition of α-Haloketone: Add chloroacetone (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Dissolve Methyl Acetoacetate in Ethanol Dissolve Methyl Acetoacetate in Ethanol Start->Dissolve Methyl Acetoacetate in Ethanol Add Methylamine Solution Add Methylamine Solution Dissolve Methyl Acetoacetate in Ethanol->Add Methylamine Solution Add Chloroacetone Add Chloroacetone Add Methylamine Solution->Add Chloroacetone Reflux for 4-6h Reflux for 4-6h Add Chloroacetone->Reflux for 4-6h Cool to Room Temperature Cool to Room Temperature Reflux for 4-6h->Cool to Room Temperature Remove Ethanol (Rotovap) Remove Ethanol (Rotovap) Cool to Room Temperature->Remove Ethanol (Rotovap) Dissolve in Dichloromethane Dissolve in Dichloromethane Remove Ethanol (Rotovap)->Dissolve in Dichloromethane Wash with NaHCO3 (aq) Wash with NaHCO3 (aq) Dissolve in Dichloromethane->Wash with NaHCO3 (aq) Wash with Brine Wash with Brine Wash with NaHCO3 (aq)->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Filter and Concentrate Filter and Concentrate Dry with MgSO4->Filter and Concentrate Purify by Column Chromatography Purify by Column Chromatography Filter and Concentrate->Purify by Column Chromatography Product Product Purify by Column Chromatography->Product

Caption: Step-by-step experimental workflow.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include singlets for the three methyl groups on the pyrrole ring and the methyl group of the ester, as well as a singlet for the proton at the C4 position of the pyrrole ring.

    • ¹³C NMR: Expected signals would correspond to the carbons of the pyrrole ring, the methyl groups, the ester carbonyl, and the ester methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (167.21 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Conclusion

The Hantzsch pyrrole synthesis provides a robust and straightforward method for the preparation of this compound. This technical guide outlines the fundamental principles of this synthetic pathway and provides a detailed, adaptable experimental protocol. By following the described procedures and employing standard analytical techniques for characterization, researchers can successfully synthesize this valuable polysubstituted pyrrole for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

Technical Guide: Physicochemical Properties of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the compound methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. Due to the limited availability of experimental data for this specific molecule in public literature and databases, this guide also includes information on general synthetic methods and characterization workflows applicable to polysubstituted pyrrole derivatives.

Compound Identification

This compound is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 14186-50-6[3]
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.2 g/mol [3]
Canonical SMILES CC1=CC(=C(N1C)C)C(=O)OCN/A
InChI Key VRUCCWQGKPXNMI-UHFFFAOYSA-N[3]

Physicochemical Properties

PropertyValueNotes
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A
LogP Data not availableN/A
Physical State Not available[3]

Experimental Protocols

A specific experimental protocol for the synthesis of this compound has not been identified in the public domain. However, the Hantzsch pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrrole esters from common starting materials.[4][5] The following is a generalized protocol for a Hantzsch-type synthesis of a polysubstituted pyrrole-3-carboxylic acid ester, which would be a suitable starting point for the synthesis of the target compound.

Generalized Hantzsch Pyrrole Synthesis

This method involves the condensation of a β-ketoester with an α-haloketone in the presence of a primary amine.[4][6]

Materials:

  • β-ketoester (e.g., methyl acetoacetate)

  • α-haloketone (e.g., chloroacetone)

  • Primary amine (e.g., methylamine)

  • Solvent (e.g., ethanol or acetic acid)

  • Base (optional, e.g., sodium acetate)

Procedure:

  • Dissolve the β-ketoester and the primary amine in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature for a designated period to form the enamine intermediate.

  • Add the α-haloketone to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure polysubstituted pyrrole ester.

Characterization: The structure and purity of the synthesized compound would then be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Workflows and Logical Relationships

The synthesis and subsequent characterization of a compound like this compound follow a logical workflow. The diagrams below, generated using Graphviz, illustrate these processes.

G cluster_start Starting Materials Ketoester β-Ketoester Reaction Hantzsch Condensation Ketoester->Reaction Haloketone α-Haloketone Haloketone->Reaction Amine Primary Amine Amine->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product Pure Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Purification->Product

Generalized Hantzsch Pyrrole Synthesis Workflow.

G cluster_analysis Analytical Characterization Product Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR IR Spectroscopy Product->IR Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data

General Workflow for Compound Characterization.

Biological Activity

No specific biological activity or signaling pathway involvement for this compound has been reported in the reviewed scientific literature. However, the pyrrole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of pyrrole-3-carboxylic acid have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents.[1] Any future research on this compound would likely involve screening against various biological targets to determine its potential pharmacological profile.

References

Biological Activity Screening of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential biological activities of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate and its analogs, focusing on anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential activities and relevant screening methodologies based on structurally related polysubstituted pyrrole derivatives. Detailed experimental protocols for key in vitro assays are provided, along with visual representations of experimental workflows and relevant signaling pathways to guide researchers in the preliminary screening and evaluation of this compound class.

Introduction

Pyrrole and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties.[2][3] These compounds are integral components of many natural products and synthetically developed therapeutic agents.[2] The biological versatility of the pyrrole ring system allows for the exploration of a wide chemical space, leading to the discovery of molecules with potent anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] This guide focuses on the potential biological activities of this compound, a polysubstituted pyrrole derivative. By examining the biological data of structurally similar compounds, we can infer potential therapeutic applications and design appropriate screening cascades.

Potential Biological Activities and Data from Analogous Compounds

Based on the biological evaluation of a variety of substituted pyrrole derivatives, this compound is hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize the quantitative data from studies on analogous compounds to provide a basis for comparison.

Anticancer Activity

Pyrrole derivatives have demonstrated significant potential as anticancer agents by modulating various cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[1][2][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer.[2] Several studies have reported the cytotoxic effects of various pyrrole derivatives against a range of human cancer cell lines.[1][6]

Table 1: In Vitro Anticancer Activity of Representative Pyrrole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[1]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[1]
PPDHMPHeLa (Cervical)MTT16.73 ± 1.78 (µg/ml)[1]
PPDHMPA549 (Lung)MTT19.94 ± 1.23 (µg/ml)[1]
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[1]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[1]
3-aroyl-1-arylpyrrole (ARAP) 22MCF-7 (Breast)-0.019
3-aroyl-1-arylpyrrole (ARAP) 27MCF-7 (Breast)-0.021
Pyrrolo[2,3-d]pyrimidine 9eA549 (Lung)MTT4.55[7]
Pyrrolo[2,3-d]pyrimidine 10aPC3 (Prostate)MTT0.19[7]
Pyrrolo[2,3-d]pyrimidine 10bMCF-7 (Breast)MTT1.66[7]
Antimicrobial Activity

The pyrrole nucleus is a key structural feature in several antimicrobial agents.[3][8] The antibacterial and antifungal potential of pyrrole derivatives has been extensively studied, with many compounds exhibiting potent activity against a broad spectrum of pathogens, including drug-resistant strains.[3][9]

Table 2: In Vitro Antimicrobial Activity of Representative Pyrrole Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
Pyrrole derivative 2aS. aureusBroth Macrodilution30[10]
Pyrrole derivative 2aB. subtilisBroth Macrodilution33[10]
Pyrrole derivative 3cS. aureusBroth Macrodilution30[10]
Pyrrole derivative 3cB. subtilisBroth Macrodilution31[10]
Pyrrole derivative 4dC. albicansBroth Macrodilution-[10]
N-arylpyrrole VbMRSA-4[9]
N-arylpyrrole VcMRSA-4[9]
N-arylpyrrole VeMRSA-4[9]
N-arylpyrrole VcE. coli--[9]
N-arylpyrrole VcK. pneumoniae--[9]
N-arylpyrrole VcA. baumannii--[9]
N-arylpyrrole VcM. phlei-8[9]
Anti-inflammatory Activity

Certain pyrrole derivatives have been identified as potent anti-inflammatory agents, often exerting their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[11][12][13]

Table 3: In Vitro Anti-inflammatory Activity of Representative Pyrrole Derivatives

Compound/DerivativeTargetAssay TypeIC50 (µM) / ED50 (µmol/kg)Selectivity Index (SI)Reference
Pyrazole analog 10COX-2In vivoED50: 35.77.83[11]
Pyrazole analog 17COX-2In vivo-6.87[11]
Pyrazole analog 27COX-2In vivoED50: 38.77.16[11]
Pyrrole nitrile 3bCOX-2In vitro-38.8 (COX-1/COX-2)[12]
Pyrrole aldehyde 1cCOX-2In vitro-4.8 (COX-1/COX-2)[12]
Pyrrole oxime 2cCOX-2In vitro-9.3 (COX-1/COX-2)[12]

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro screening of this compound for its potential anticancer, antimicrobial, and anti-inflammatory activities.

In Vitro Anticancer Activity Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]

  • Materials:

    • Human cancer cell lines (e.g., A549, HeLa, MCF-7, LoVo)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.[1]

  • Materials:

    • Cancer cell line

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[1]

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[1]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

    • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases.

In Vitro Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial and/or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compound (dissolved in a suitable solvent)

    • 96-well microtiter plates

    • Standardized microbial inoculum

    • Positive control antibiotic/antifungal

    • Incubator

  • Procedure:

    • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Controls: Include a growth control (medium and inoculum without compound) and a sterility control (medium only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Assay buffer

    • Test compound

    • Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)

    • 96-well plates

    • Fluorometric or colorimetric plate reader

  • Procedure:

    • Enzyme and Compound Incubation: In the wells of a 96-well plate, incubate the COX enzyme with various concentrations of the test compound.

    • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

    • Incubation: Incubate for a specific period at a controlled temperature.

    • Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway that could be modulated by pyrrole derivatives.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_addition Add Serial Dilutions of Test Compound incubation1->compound_addition incubation2 Incubate 24-72h (37°C, 5% CO2) compound_addition->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 formazan_solubilization Solubilize Formazan with DMSO incubation3->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed & Treat Cells with Test Compound cell_harvesting Harvest & Wash Cells with PBS cell_seeding->cell_harvesting fixation Fix in 70% Ethanol (Overnight at -20°C) cell_harvesting->fixation wash_pbs Wash with PBS fixation->wash_pbs stain_pi Resuspend in PI Staining Solution wash_pbs->stain_pi incubation Incubate 30 min in the dark stain_pi->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry determine_phases Determine Cell Cycle Phase Distribution flow_cytometry->determine_phases

Caption: Workflow for cell cycle analysis by flow cytometry.

EGFR_VEGFR_Signaling_Pathway Potential Inhibition of EGFR/VEGFR Signaling by Pyrrole Derivatives cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->EGFR Inhibition Pyrrole_Derivative->VEGFR Inhibition

Caption: Potential inhibition of EGFR and VEGFR signaling pathways.

Conclusion

While direct biological activity data for this compound is not extensively documented, the wealth of information on structurally related pyrrole derivatives strongly suggests its potential as a bioactive compound with possible anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and workflows provided in this guide offer a robust starting point for the systematic screening and evaluation of this molecule. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The versatility of the pyrrole scaffold continues to make it a highly attractive starting point for the design and development of novel therapeutic agents.

References

Unraveling the Therapeutic Potential of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific therapeutic targets, mechanism of action, or quantitative biological data for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. One commercial vendor has categorized the compound under "Protein Degrader Building Blocks," suggesting a potential, albeit very general, application in targeted protein degradation.

This technical guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will provide a comprehensive overview of the known therapeutic targets of the broader class of substituted pyrrole carboxylates. Furthermore, it will outline a detailed, hypothetical experimental workflow for the identification of novel therapeutic targets for the compound of interest, complete with methodologies for key experiments and illustrative signaling pathways.

The Pyrrole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic structure present in a vast array of natural products and synthetic drugs, demonstrating a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various molecular interactions make it a versatile scaffold for drug design. Pyrrole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[2]

Known Therapeutic Targets of Substituted Pyrrole Carboxylates

While specific data for this compound is unavailable, the broader class of substituted pyrrole carboxylates has been shown to interact with a variety of therapeutic targets. The following table summarizes some key examples from the scientific literature.

Compound ClassSpecific Example(s)Therapeutic Target(s)Reported Bioactivity (IC₅₀/EC₅₀/MIC)Therapeutic Area
Pyrrole-2-carboxamides Novel synthetic derivativesDNA gyrase (specifically the GyrB domain)MIC < 0.016 µg/mL against Mycobacterium tuberculosisAntitubercular
Pyrrolo[3,2-c]pyridines Diarylurea and diarylamide derivativesFMS kinaseIC₅₀ = 30-60 nMAnticancer
Pyrrole Hybrids Cinnamic acid-pyrrole hybridsCyclooxygenase-2 (COX-2) and 5-Lipoxygenase (LOX)IC₅₀ = 7.5 µM (against soybean LOX for the most active compound)Anti-inflammatory
Pyrrolo[2,3-d]pyrimidines Phenyl-substituted derivativesHepatitis C Virus (HCV) replicationUp to 90% reduction in virus titerAntiviral

A Roadmap for Therapeutic Target Identification of this compound

For a novel compound such as this compound, a systematic approach is required to elucidate its biological activity and identify its molecular targets. The following section outlines a hypothetical, multi-pronged experimental workflow.

Initial Phenotypic Screening

The first step is to assess the compound's biological effect in cell-based assays to identify a relevant disease context.

G cluster_0 Phenotypic Screening Compound Compound Cell_Lines Diverse Cancer Cell Lines Compound->Cell_Lines Microbial_Strains Bacterial & Fungal Strains Compound->Microbial_Strains Primary_Cells e.g., Immune Cells Compound->Primary_Cells Assays Cytotoxicity, Proliferation, Antimicrobial Assays Cell_Lines->Assays Microbial_Strains->Assays Primary_Cells->Assays Hit_Identification Identify Disease Area of Interest Assays->Hit_Identification

Initial phenotypic screening workflow.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Target Identification Methodologies

Once a biological effect is confirmed, the next crucial step is to identify the direct molecular target(s) of the compound. Several unbiased approaches can be employed.

G cluster_1 Target Identification Active_Compound Active_Compound Affinity_Chromatography Affinity Chromatography Active_Compound->Affinity_Chromatography DARTS Drug Affinity Responsive Target Stability (DARTS) Active_Compound->DARTS Computational_Methods Computational Docking & In Silico Screening Active_Compound->Computational_Methods Protein_Identification Mass Spectrometry (LC-MS/MS) Affinity_Chromatography->Protein_Identification DARTS->Protein_Identification Target_Validation Target Validation (e.g., siRNA, CRISPR) Computational_Methods->Target_Validation Protein_Identification->Target_Validation

Workflow for molecular target identification.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare total cell lysate from the "hit" cell line identified in the phenotypic screen.

  • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined period (e.g., 30 minutes) to allow for protein digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize the protein bands using Coomassie blue or silver staining.

  • Band Excision and Mass Spectrometry: Excise the protein bands that show increased stability (i.e., are protected from digestion) in the presence of the compound. Identify the proteins using LC-MS/MS.

Potential Signaling Pathways for Investigation

Based on the known activities of other pyrrole derivatives, several signaling pathways could be relevant for investigation. The following diagram illustrates a hypothetical scenario where this compound is found to inhibit a key kinase in a cancer-related pathway.

G cluster_2 Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Compound->Kinase_B

References

Analysis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the request for an in-depth analysis of the mechanism of action for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. An extensive search of scientific literature and chemical databases was conducted to gather information regarding its biological activity, signaling pathways, and associated experimental data. The findings indicate a significant lack of specific research on this particular compound. While the broader class of pyrrole-containing molecules exhibits a wide range of biological activities, data directly pertaining to this compound is not available in the public domain. This document summarizes the general characteristics of pyrrole derivatives and highlights the absence of specific mechanistic data for the requested molecule.

Introduction to Pyrrole Derivatives

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural component in a vast array of biologically active natural products and synthetic compounds.[1] Molecules incorporating the pyrrole scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The biological effects of these derivatives are highly dependent on the nature and position of the substituents on the pyrrole ring.

This compound: Current Knowledge

Searches for "this compound" primarily yield listings from chemical suppliers and basic compound information.[4][5] Its molecular formula is C₉H₁₃NO₂ and its molecular weight is 167.21 g/mol .[5] Publicly accessible scientific literature and databases lack specific studies on its mechanism of action, biological targets, or any associated signaling pathways.

Biological Activities of Structurally Related Pyrrole Derivatives

While no direct data exists for this compound, research on other substituted pyrrole-3-carboxylate derivatives provides some context on potential, though speculative, areas of biological activity.

  • Anticancer and Kinase Inhibition: Certain pyrrole derivatives have been investigated as anticancer agents. For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing potential as VEGFR-2 inhibitors.[6] Another example is a derivative of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which has been identified as a tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptors.[7]

  • Antimicrobial Activity: The pyrrole moiety is a known pharmacophore in the design of antimicrobial agents.[2][3] Studies on various substituted pyrrole-3-carboxylic acid analogs have demonstrated activity against different bacterial strains, including Mycobacterium tuberculosis.[2]

  • Enzyme Inhibition: Novel pyrrole derivatives have been designed as selective monoamine oxidase B (MAO-B) inhibitors, which are of interest for the treatment of neurodegenerative diseases like Alzheimer's.[8]

It is critical to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound, as minor structural changes can lead to significant differences in pharmacological profiles.

Data Presentation

Due to the absence of quantitative data for this compound in the searched literature, no data tables can be provided.

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound are not available, as no such studies have been published.

Signaling Pathways and Logical Relationships

As no signaling pathways have been identified for this compound, the creation of corresponding diagrams is not possible.

For illustrative purposes, a generalized workflow for the initial screening of a novel pyrrole compound is presented below. This diagram represents a hypothetical experimental approach and is not based on any published study of the specific molecule of interest.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Acquisition Compound Acquisition In Vitro Assays In Vitro Assays Compound Acquisition->In Vitro Assays Broad Panel Hit Identification Hit Identification In Vitro Assays->Hit Identification Data Analysis Target Identification Target Identification Hit Identification->Target Identification Affinity Assays Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Cell-based Assays In Vivo Validation In Vivo Validation Pathway Analysis->In Vivo Validation Animal Models

Caption: Hypothetical workflow for novel compound screening.

Conclusion

There is a notable absence of publicly available scientific data on the mechanism of action of this compound. While the broader family of pyrrole derivatives is of significant interest in medicinal chemistry with a wide array of documented biological activities, specific research on the title compound is required to elucidate its pharmacological profile. Future research efforts would need to begin with foundational in vitro screening to identify any biological activity, followed by more detailed mechanistic studies. Without such primary research, any discussion of its mechanism of action remains purely speculative.

References

In-Depth Technical Guide to the Structure Elucidation of CAS 14186-50-6: Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the chemical compound with CAS number 14186-50-6, identified as Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. This document details the key identifiers, physicochemical properties, and a plausible synthetic route. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines the standard analytical methodologies that would be employed for its complete structure verification.

Compound Identification and Physicochemical Properties

The compound registered under CAS number 14186-50-6 is unequivocally identified as this compound.[1][2][3] Its fundamental properties are summarized in the table below for clarity and easy reference.

PropertyValue
CAS Number 14186-50-6
Chemical Name This compound
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol [2]
Canonical SMILES CC1=CC(=C(N1C)C)C(=O)OC
InChI Key VRUCCWQGKPXNMI-UHFFFAOYSA-N

Hypothetical Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

A prevalent and efficient method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6][7] For the synthesis of this compound, a plausible experimental protocol is outlined below.

Reaction Scheme:

Paal-Knorr Synthesis cluster_reactants Reactants cluster_products Product diketone Methyl 2-acetyl-3-methyl-4-oxopentanoate product This compound diketone->product + Methylamine (Acid Catalyst, Heat) amine Methylamine Biological Evaluation Workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development A Compound Synthesis & Purification B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) A->C D Phenotypic Screening (e.g., Antimicrobial, Anti-inflammatory) A->D E Dose-Response Studies B->E C->E D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy Studies (Animal Models) G->H I Pharmacokinetic & Toxicological Studies H->I

References

Spectroscopic and Synthetic Profile of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a general synthetic approach for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS Number: 14186-50-6). Due to the limited availability of specific experimental data in public databases, this document leverages data from closely related analogs and predictive models to offer a comprehensive analytical profile. This guide is intended to support research and development activities where this compound is of interest.

Molecular Structure and Properties

Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar pyrrole derivatives and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.2 - 6.4s1HH-4 (pyrrole ring)
~ 3.7 - 3.8s3H-OCH₃ (ester)
~ 3.5 - 3.6s3HN-CH₃
~ 2.4 - 2.5s3HC5-CH₃
~ 2.2 - 2.3s3HC2-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 165 - 168C=O (ester)
~ 138 - 140C-5 (pyrrole ring)
~ 130 - 132C-2 (pyrrole ring)
~ 115 - 117C-3 (pyrrole ring)
~ 108 - 110C-4 (pyrrole ring)
~ 50 - 52-OCH₃ (ester)
~ 30 - 32N-CH₃
~ 13 - 15C5-CH₃
~ 11 - 13C2-CH₃
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 2850MediumC-H stretch (aliphatic)
~ 1710 - 1730StrongC=O stretch (ester)
~ 1550 - 1580MediumC=C stretch (pyrrole ring)
~ 1250 - 1300StrongC-O stretch (ester)
~ 1100 - 1150MediumC-N stretch
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
167[M]⁺ (Molecular Ion)
152[M - CH₃]⁺
136[M - OCH₃]⁺
108[M - COOCH₃]⁺

General Experimental Protocols

General Synthesis Workflow

G reagents Starting Materials: - β-ketoester - α-halo ketone - Amine (e.g., methylamine) - Ammonia reaction Hantzsch Pyrrole Synthesis or similar multi-component reaction reagents->reaction workup Reaction Work-up: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product This compound purification->product analysis Spectroscopic Analysis: - NMR (¹H, ¹³C) - IR - Mass Spectrometry product->analysis

Caption: General workflow for the synthesis and analysis of the target compound.

1. Synthesis:

  • A β-ketoester (e.g., methyl acetoacetate) is reacted with an α-haloketone (e.g., chloroacetone) and an amine (e.g., methylamine in aqueous or alcoholic solution).

  • The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.

  • The reaction mixture may be heated to reflux for several hours to ensure completion.

2. Work-up and Purification:

  • After cooling, the reaction mixture is typically poured into water and neutralized.

  • The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Spectroscopic Analysis Protocol

G sample Pure Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Solvent: CDCl₃ sample->nmr ir Infrared (IR) Spectroscopy (ATR or KBr pellet) sample->ir ms Mass Spectrometry (EI or ESI) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

An In-depth Technical Guide on the Synthesis and Discovery of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-3-carboxylate scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Their inherent drug-like properties and synthetic tractability have made them a privileged structure in the development of new therapeutic agents. This technical guide focuses on the synthesis and discovery of a specific subclass: methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate and its derivatives. These compounds have garnered interest due to the diverse pharmacological activities exhibited by polysubstituted pyrroles, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of methyl groups on the pyrrole ring, particularly at the N-1, C-2, and C-5 positions, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and metabolic stability.

This document provides a comprehensive overview of the synthetic routes to this compound, detailed experimental protocols, and a summary of the known biological activities of related derivatives. It is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrrole-based therapeutics.

Synthesis of this compound

The synthesis of the target compound, this compound, is most effectively achieved through the N-methylation of the readily available precursor, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This approach is favored due to its directness and the commercial availability of the starting material.

General Reaction Scheme

G cluster_0 N-Methylation of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate start Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate product This compound start->product reagents Base (e.g., NaH, K2CO3) Methylating Agent (e.g., CH3I)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

A general and reliable method for the N-alkylation of pyrroles involves the use of a base to deprotonate the pyrrole nitrogen, followed by the addition of a methylating agent.[1]

Protocol: N-methylation of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

  • Materials:

    • Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Base: Sodium hydride (NaH) or Potassium carbonate (K2CO3)

    • Methylating agent: Methyl iodide (CH3I)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • To a solution of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DMF (or acetone) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 to 1.5 equivalents). If using NaH, add it portion-wise at 0 °C. If using K2CO3, the reaction can typically be run at room temperature or with gentle heating.

    • Stir the mixture at the appropriate temperature for 30-60 minutes to allow for the formation of the pyrrole anion.

    • Slowly add methyl iodide (1.1 to 1.5 equivalents) to the reaction mixture at 0 °C or room temperature.

    • Allow the reaction to stir at room temperature or with heating (e.g., reflux in acetone) for several hours (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Discovery and Biological Activity of Related Derivatives

While specific data on the discovery and biological activity of this compound itself is not extensively documented in publicly available literature, the broader class of polysubstituted pyrrole-3-carboxylates has been the subject of significant research.

One of the most notable examples of a biologically active derivative of the starting material, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, is FPL 64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate).[2]

FPL 64176: A Calcium Channel Activator

FPL 64176 was identified as a potent calcium channel activator (CCA).[2] Unlike other CCAs such as Bay K 8644, FPL 64176 does not act on the well-defined receptor sites for verapamil, diltiazem, or dihydropyridines.[2] Its discovery was guided by Quantitative Structure-Activity Relationship (QSAR) studies on a series of less potent benzoylpyrroles.[2]

Quantitative Data for FPL 64176 and Bay K 8644

CompoundCalcium Uptake in GH3 cells (EC50)Guinea Pig Atria Contractility (EC50)
FPL 64176~0.015 µM0.049 µM
Bay K 8644~0.015 µM1.95 µM

Data sourced from J. Med. Chem. 1993, 36, 19, 2739–2744.[2]

FPL 64176 exhibits similar potency to Bay K 8644 in calcium uptake assays but is significantly more potent in functional assays measuring myocardial contractility.[2] It is an achiral, pharmacologically clean agonist with high efficacy, making it a valuable tool for studying calcium channels.[2]

Potential Signaling Pathways

The activity of FPL 64176 as a calcium channel activator suggests its derivatives, including N-methylated analogs, could potentially modulate signaling pathways dependent on intracellular calcium concentration.

G cluster_0 Potential Signaling Pathway Modulation Compound This compound Derivative CaChannel L-type Calcium Channel Compound->CaChannel Modulates CaInflux Increased Intracellular Ca2+ Concentration CaChannel->CaInflux Activates Downstream Downstream Cellular Responses (e.g., Muscle Contraction, Gene Expression) CaInflux->Downstream

Caption: Hypothetical signaling pathway for a calcium channel activating derivative.

Conclusion

The synthesis of this compound is readily achievable through the N-methylation of its corresponding NH-pyrrole precursor. While the specific biological profile of this N-methylated derivative remains to be fully elucidated, the established activity of structurally related compounds, such as the potent calcium channel activator FPL 64176, highlights the potential of this scaffold in drug discovery. Further investigation into the synthesis of a diverse library of this compound derivatives and their subsequent pharmacological screening is warranted to explore their therapeutic potential. The detailed synthetic protocol and the biological context provided in this guide offer a solid foundation for researchers to embark on such endeavors.

References

exploratory studies on substituted pyrrole carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Exploratory Studies on Substituted Pyrrole Carboxylates

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of substituted pyrrole carboxylates. Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][3] This document details key experimental protocols, summarizes quantitative biological data, and illustrates relevant pathways and workflows to facilitate further research and development in this promising area.

Synthetic Strategies for Substituted Pyrroles

The construction of the pyrrole ring is a well-established field with several classic and modern synthetic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Reactions
  • Paal-Knorr Synthesis : This is one of the most common methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5] Modified versions of this reaction utilize catalysts like iodine or montmorillonite KSF clay to achieve high yields under mild conditions.[5]

  • Hantzsch Pyrrole Synthesis : This method involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine.[3]

  • Van Leusen Reaction : This reaction utilizes tosylmethyl isocyanide (TosMIC) which reacts with an α,β-unsaturated ketone or aldehyde (an enone) in the presence of a base to form the pyrrole ring.[6]

  • Modern Catalytic Methods : Recent advancements have introduced various transition-metal-catalyzed reactions for pyrrole synthesis, including those using palladium, ruthenium, and iron catalysts, which allow for the construction of highly functionalized and diverse pyrrole derivatives.[4][7][8]

General Synthetic Workflow

The synthesis of a target substituted pyrrole carboxylate typically involves a multi-step process including the core ring formation, followed by functional group manipulations and purification. A generalized workflow is depicted below.

G cluster_0 Synthesis & Work-up cluster_1 Purification & Characterization start Starting Materials (e.g., 1,4-dicarbonyl, amine) reaction Ring Formation Reaction (e.g., Paal-Knorr) start->reaction Reagents, Catalyst quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentrate Solvent Evaporation drying->concentrate crude Crude Product concentrate->crude purification Purification (e.g., Column Chromatography) crude->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final Pure Substituted Pyrrole characterization->final

Caption: Generalized workflow for the synthesis and purification of substituted pyrroles.

Biological Activities and Targets

Substituted pyrrole carboxylates have been investigated for a multitude of therapeutic applications. This section highlights key biological targets and presents associated quantitative data from various studies.

Anti-inflammatory Activity: COX-2/LOX Inhibition

Inflammation is mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of arachidonic acid. Dual inhibition of these enzymes is a promising strategy for developing safer anti-inflammatory drugs.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids inflammation_cox Inflammation, Pain, Fever prostanoids->inflammation_cox hpete 5-HPETE lox->hpete leukotrienes Leukotrienes hpete->leukotrienes inflammation_lox Inflammation, Allergy leukotrienes->inflammation_lox

Caption: Simplified arachidonic acid metabolism pathway via COX and LOX enzymes.

Table 1: COX-2 and LOX Inhibition by Substituted Pyrrole Derivatives

Compound ID Target IC50 (µM) Reference
Hybrid 5 COX-2 0.55 [9]
Pyrrole 4 COX-2 0.65 [9]
Hybrid 6 COX-2 7.0 [9]
Indomethacin (Ref.) COX-2 >10 [9]
Pyrrole 2 Soybean LOX 7.5 [9]
Hybrid 6 Soybean LOX 27.5 [9]
Hybrid 5 Soybean LOX 30 [9]

| NDGA (Ref.) | Soybean LOX | 17.5 |[9] |

Note: Data extracted from in vitro enzymatic assays.[9]

Anticancer Activity

Pyrrole derivatives have shown promise as anticancer agents by targeting various mechanisms, including enzyme inhibition and cytotoxicity against tumor cell lines.[10][11]

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancers. Its inhibition can reactivate tumor suppressor genes.[12]

G ezh2 EZH2 (Histone Methyltransferase) h3k27 Histone H3 Lysine 27 (H3K27) ezh2->h3k27 Methylates h3k27me3 H3K27me3 (Trimethylation) h3k27->h3k27me3  + tsg Tumor Suppressor Genes h3k27me3->tsg Binds to promoter of silencing Gene Silencing tsg->silencing proliferation Tumor Growth & Proliferation silencing->proliferation Allows inhibitor Pyrrole-3-carboxamide (e.g., DM-01) inhibitor->ezh2 Inhibits

Caption: Mechanism of EZH2 inhibition leading to reactivation of tumor suppressors.

Several studies have evaluated the cytotoxic effects of novel pyrrole compounds against various cancer cell lines.

Table 2: Cytotoxicity of Pyrrole Derivatives Against Human Cancer Cell Lines

Compound ID Cell Line Cell Type IC50 (µM) after 72h Reference
4a LoVo Colon Adenocarcinoma 2.85 [10]
4d LoVo Colon Adenocarcinoma 3.32 [10]
4a MCF-7 Breast Adenocarcinoma 10.43 [10]
4d MCF-7 Breast Adenocarcinoma 12.36 [10]
4a SK-OV-3 Ovary Adenocarcinoma 15.61 [10]

| 4d | SK-OV-3 | Ovary Adenocarcinoma | 16.03 |[10] |

Note: Data obtained from in vitro drug-mediated cytotoxicity assays.[10]

Antimicrobial and Antiviral Activity

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, making it a key target for new anti-TB drugs. Pyrrole-2-carboxamides have shown potent inhibitory activity against this target.[13]

Table 3: Anti-TB Activity of Pyrrole-2-carboxamide Derivatives

Compound ID MIC (µg/mL) vs. M. tuberculosis H37Rv Cytotoxicity IC50 (µg/mL) vs. Vero cells Reference
16 < 0.016 > 64 [13]
17 < 0.016 > 64 [13]
18 < 0.016 > 64 [13]
32 < 0.016 > 64 [13]
47 < 0.016 > 64 [13]
52 < 0.016 > 64 [13]

| Isoniazid (Ref.) | 0.031 | - |[13] |

Note: MIC = Minimum Inhibitory Concentration.[13]

In an acute mouse model of M. tuberculosis infection, oral administration of compounds 32 and 47 at 100 mg/kg resulted in significant reductions in lung colony-forming units (CFU) of 2.0 log and 1.5 log, respectively, compared to the untreated control group.[13]

Neurological Activity: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the degradation of neurotransmitters. Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

Table 4: MAO Inhibition by Pyrrole-Furan Derivatives

Compound ID MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-A/MAO-B) Reference
6 0.162 > 80 0.002 [14]

| Clorgyline (Ref.) | 0.009 | 7.95 | 0.001 |[14] |

Note: Compound 6 was identified as a potent and selective competitive inhibitor of MAO-A.[14]

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro and in vivo assays relevant to the exploratory study of substituted pyrrole carboxylates.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric Method)

This protocol is adapted from the methodology used to screen for MAO inhibitors and can be generalized for other enzymes that consume or produce a fluorometrically detectable substance.[14]

Objective: To determine the concentration of a test compound required to inhibit 50% of the target enzyme's activity (IC50).

Materials:

  • Target enzyme (e.g., human recombinant MAO-A)

  • Substrate (e.g., kynuramine)

  • Cofactor/detection reagent (e.g., horseradish peroxidase, Amplex Red)

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., clorgyline for MAO-A)

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

  • Enzyme Incubation: To each well of the 96-well plate, add:

    • Assay buffer

    • Test compound solution (or DMSO for control)

    • Enzyme solution

  • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate and detection reagent mixture to all wells to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 535/590 nm for Amplex Red) every 2 minutes for a total of 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.[10]

Objective: To measure the metabolic activity of cells as an indicator of cell viability and determine the IC50 of a test compound.

Materials:

  • Human cancer cell lines (e.g., LoVo, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with medium only (blank) and cells with DMSO vehicle (control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: In Vivo Efficacy Workflow (Acute Infection Model)

This workflow outlines the key steps for evaluating the efficacy of a lead compound in an animal model, based on the study of anti-TB agents.[13]

G acclimatize 1. Acclimatization of Animals (e.g., BALB/c mice) infection 2. Infection (e.g., Aerosol exposure to M. tuberculosis) acclimatize->infection randomize 3. Randomization into Groups (Vehicle, Test Compound, Positive Control) infection->randomize treatment 4. Drug Administration (e.g., Oral gavage, once daily for X days) randomize->treatment monitoring 5. Monitoring (Body weight, clinical signs) treatment->monitoring euthanasia 6. Euthanasia & Organ Harvest (Lungs, spleen) monitoring->euthanasia homogenize 7. Tissue Homogenization euthanasia->homogenize plating 8. Serial Dilution & Plating (On selective agar, e.g., 7H11) homogenize->plating incubation 9. Incubation (3-4 weeks at 37°C) plating->incubation cfu 10. CFU Enumeration & Analysis incubation->cfu

Caption: Standard workflow for an in vivo efficacy study in an acute infection model.

References

In Silico Modeling of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The exploration of novel small molecules for therapeutic intervention is a cornerstone of modern drug discovery. Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative, represents a class of compounds known for diverse biological activities.[1][2] This technical guide provides a comprehensive, hypothetical framework for the in silico characterization of its interactions with a plausible biological target. Due to the absence of specific interaction data for this molecule, we present a standardized computational workflow using a protein kinase as a representative target. Protein kinases are a well-established class of drug targets where small molecule inhibitors play a crucial therapeutic role.[3][4] This document details the requisite experimental protocols, from molecular docking and dynamic simulations to binding free energy calculations, and serves as a blueprint for the computational evaluation of novel small molecules.

Introduction to the Hypothetical Study

Pyrrole-containing compounds are recognized for a wide spectrum of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.[1] Some derivatives, for instance, have been identified as inhibitors of specific enzymes like EZH2.[5] Given the prevalence of kinase dysregulation in numerous diseases, protein kinases are a primary focus for the development of targeted inhibitors.[6] This guide, therefore, outlines a hypothetical in silico study to predict and analyze the binding of this compound to a selected protein kinase, Cyclin-Dependent Kinase 9 (CDK9), which is a validated target in oncology.[7]

Biological Context: Kinase Signaling

Protein kinases are pivotal enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] Their signaling cascades are often complex and interconnected. A simplified, generic kinase signaling pathway is depicted below to illustrate the biological context in which a small molecule inhibitor would act.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A (e.g., Upstream Kinase) Receptor->Kinase1 Signal Kinase2 Kinase B (e.g., CDK9) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Transcription) Substrate->Response Inhibitor Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Inhibitor->Kinase2 Inhibits

A generic kinase signaling pathway.

In Silico Experimental Workflow

The computational investigation of a protein-ligand interaction follows a structured, multi-step process. This workflow is designed to first predict the binding mode and affinity, and then to simulate the dynamic behavior of the complex over time to assess its stability and energetics.

PDB 1. Target & Ligand Preparation Docking 2. Molecular Docking PDB->Docking Analysis1 3. Pose & Score Analysis Docking->Analysis1 MD 4. Molecular Dynamics Simulation Analysis1->MD Select Best Pose Analysis2 5. Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis2 MMGBSA 6. Binding Free Energy Calculation (MM/GBSA) Analysis2->MMGBSA Result 7. Data Interpretation MMGBSA->Result

The in silico experimental workflow.

Detailed Methodologies

This section provides detailed protocols for each major stage of the computational analysis. These protocols are based on widely used software and standard practices in the field of computational drug discovery.[8][9][10]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[11]

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., CDK9, from the Protein Data Bank).

    • Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.

    • Define the binding site by creating a grid box centered on the known active site of the kinase.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.

    • Run the docking algorithm, which will systematically sample different conformations (poses) of the ligand within the defined grid box.[12]

    • The program will score each pose based on a scoring function that approximates the binding free energy.

  • Results Analysis:

    • Analyze the output to identify the top-ranked pose with the lowest binding energy.

    • Visualize the protein-ligand complex to inspect key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.[13] The following protocol is based on the GROMACS software package.[14]

  • System Preparation:

    • Select the best-ranked pose from molecular docking as the starting structure.

    • Generate a topology file for the protein using a force field (e.g., CHARMM36m).

    • Generate topology and parameter files for the ligand using a tool like the CGenFF server.

    • Combine the protein and ligand into a single complex.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm margin from the complex).

    • Fill the box with an explicit water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target pressure (e.g., 1 bar) with continued restraints on the solute. This ensures the correct system density.

  • Production MD:

    • Run the final production simulation for a desired duration (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

Binding Free Energy Calculation Protocol (MM/GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is an end-point technique used to estimate the binding free energy from the MD simulation trajectory.[15][16]

  • Trajectory Extraction:

    • Extract a set of snapshots (e.g., 100-1000 frames) from the stable portion of the production MD trajectory.

  • Energy Calculation:

    • For each snapshot, calculate the following energy terms:

      • The total energy of the protein-ligand complex.

      • The total energy of the isolated protein.

      • The total energy of the isolated ligand.

    • The binding free energy (ΔG_bind) is calculated using the equation: ΔG_bind = ΔE_MM + ΔG_sol - TΔS where ΔE_MM is the molecular mechanics energy in the gas phase, ΔG_sol is the solvation free energy, and TΔS is the conformational entropy.[15]

  • Decomposition Analysis:

    • Perform a per-residue energy decomposition to identify the key amino acid residues in the binding site that contribute most significantly to the binding affinity.

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the described in silico experiments.

Table 1: Molecular Docking Results

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues VAL-23, LYS-35, LEU-148, ASP-158

| Interaction Types | Hydrogen Bond with ASP-158; Hydrophobic interactions with VAL-23, LEU-148 |

Table 2: MD Simulation Stability Metrics

Metric Average Value Description
Protein RMSD (nm) 0.25 ± 0.05 Root Mean Square Deviation of backbone atoms, indicating structural stability.
Ligand RMSD (nm) 0.12 ± 0.03 Ligand deviation relative to the protein binding pocket, indicating stable binding.
Radius of Gyration (nm) 2.1 ± 0.1 Measures the compactness of the protein structure over time.

| Hydrogen Bonds | 2-3 | Number of stable hydrogen bonds between the ligand and protein during the simulation. |

Table 3: MM/GBSA Binding Free Energy Results

Energy Component Contribution (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -20.8
Polar Solvation Energy +38.5
Nonpolar Solvation Energy -5.1

| Total Binding Free Energy (ΔG_bind) | -32.6 |

Note: The values presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

This technical guide has outlined a comprehensive and standard in silico workflow for characterizing the molecular interactions of a novel small molecule, using this compound as a representative case. By employing a sequential combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate robust hypotheses regarding the binding mode, stability, and affinity of a compound to its putative target. The methodologies and data presentation formats described herein provide a foundational framework for the computational assessment of potential drug candidates, facilitating their prioritization for further experimental validation.

References

Methodological & Application

Synthesis Protocol for Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and drug development. The synthesis is accomplished through a robust three-step sequence commencing with the formation of the pyrrole core via a Paal-Knorr reaction, followed by functionalization at the 3-position using a Vilsmeier-Haack formylation, and concluding with oxidation and Fischer esterification.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is designed as a three-stage process. The initial step involves the construction of the 1,2,5-trimethyl-1H-pyrrole ring. This is followed by the introduction of a formyl group at the C3 position of the pyrrole ring. The final stage involves the oxidation of the formyl group to a carboxylic acid, which is then esterified to yield the desired methyl ester.

cluster_reagents reagents1 2,5-Hexanedione + Methylamine pyrrole 1,2,5-Trimethyl-1H-pyrrole reagents1->pyrrole Paal-Knorr Synthesis aldehyde 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde pyrrole->aldehyde Vilsmeier-Haack Formylation reagents2 Vilsmeier Reagent (POCl3, DMF) acid 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid aldehyde->acid Oxidation reagents3 Oxidizing Agent ester This compound acid->ester Fischer Esterification reagents4 Methanol, H2SO4 (cat.)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,5-trimethyl-1H-pyrrole

This step employs the Paal-Knorr pyrrole synthesis, a reliable method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.

Materials:

  • 2,5-Hexanedione

  • Methylamine (40% solution in water)

  • Acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1 equivalent) and glacial acetic acid.

  • Slowly add a 40% aqueous solution of methylamine (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,5-trimethyl-1H-pyrrole.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde

The Vilsmeier-Haack reaction is utilized to introduce a formyl group onto the electron-rich pyrrole ring.

Materials:

  • 1,2,5-trimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (3 equivalents) at 0 °C under a nitrogen atmosphere. Stir for 30 minutes at this temperature.

  • Dissolve 1,2,5-trimethyl-1H-pyrrole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step involves the oxidation of the aldehyde to a carboxylic acid, followed by Fischer esterification.

Materials:

  • 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Acetone

  • Sulfuric acid (concentrated)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Oxidation to 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

  • Dissolve 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde (1 equivalent) in acetone in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (1.5 equivalents) in water.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Quench the reaction by adding a small amount of methanol to destroy excess permanganate.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution with dilute sulfuric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Part B: Fischer Esterification

  • In a round-bottom flask, suspend 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux for 4-8 hours.[1]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.[1]

Data Summary

The following table summarizes the key quantitative data for the starting materials and products in this synthetic protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Expected Yield (%)
2,5-HexanedioneC₆H₁₀O₂114.14Colorless liquid-9194-
1,2,5-Trimethyl-1H-pyrroleC₇H₁₁N109.17Liquid-143-14580-90
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehydeC₈H₁₁NO137.18Solid68-70-70-85
1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acidC₈H₁₁NO₂153.18Solid198-200-60-75
This compound C₉H₁₃NO₂ 167.21 Solid ~65-68 - 85-95

Spectroscopic Data

This compound
  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~6.35 (s, 1H, H-4), 3.75 (s, 3H, OCH₃), 3.60 (s, 3H, N-CH₃), 2.30 (s, 3H, C5-CH₃), 2.20 (s, 3H, C2-CH₃).

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~165.0 (C=O), 135.0 (C-5), 128.0 (C-2), 115.0 (C-3), 110.0 (C-4), 51.0 (OCH₃), 32.0 (N-CH₃), 13.0 (C5-CH₃), 12.0 (C2-CH₃).

  • Mass Spectrometry (EI): m/z (%) 167 (M⁺), 136, 108.

Experimental Workflow Diagram

start Starting Materials: 2,5-Hexanedione Methylamine reflux1 Paal-Knorr Reaction (Acetic Acid, Reflux) start->reflux1 workup1 Aqueous Workup & Extraction reflux1->workup1 purify1 Vacuum Distillation workup1->purify1 intermediate1 1,2,5-Trimethyl-1H-pyrrole purify1->intermediate1 vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) intermediate1->vilsmeier workup2 Hydrolysis & Extraction vilsmeier->workup2 purify2 Column Chromatography workup2->purify2 intermediate2 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde purify2->intermediate2 oxidation Oxidation (e.g., KMnO4) intermediate2->oxidation workup3 Filtration & Acidification oxidation->workup3 intermediate3 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid workup3->intermediate3 esterification Fischer Esterification (Methanol, H2SO4, Reflux) intermediate3->esterification workup4 Aqueous Workup & Extraction esterification->workup4 purify3 Recrystallization / Column Chromatography workup4->purify3 product This compound purify3->product

Caption: Detailed workflow for the synthesis of the target compound.

References

Application Notes and Protocols: Purification of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative. Pyrrole structures are significant scaffolds in various natural products and physiologically active compounds.[1] Their effective purification is a critical step in the synthesis of new chemical entities for research and drug development. Flash column chromatography using silica gel is a widely adopted and effective method for the purification of pyrrole derivatives.[2] The selection of an appropriate mobile phase is crucial and is dependent on the polarity of the specific pyrrole derivative.[2] This document provides a detailed protocol for the purification of this compound utilizing column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] For the purification of moderately polar organic compounds like this compound, normal-phase chromatography is typically employed. In this mode, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase.[4][5]

The separation mechanism relies on the polarity of the molecules in the mixture. The target compound, along with any impurities, is first adsorbed onto the silica gel. As the mobile phase, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is passed through the column, the compounds begin to move.[2] Compounds with lower polarity have a weaker affinity for the stationary phase and will travel down the column more quickly with the mobile phase. Conversely, more polar compounds will adhere more strongly to the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with varying polarities can be effectively achieved.

Experimental Protocol

This protocol outlines the steps for the purification of this compound using flash column chromatography.

2.1. Materials and Equipment

  • Stationary Phase: Silica gel (flash chromatography grade, 40-63 µm particle size)

  • Mobile Phase Solvents:

    • Hexane (or Heptane), HPLC grade

    • Ethyl Acetate, HPLC grade

  • Sample: Crude this compound

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel or pump for solvent delivery

    • Fraction collector or test tubes

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated), TLC tank, and UV lamp

2.2. Method

Step 1: Preparation of the Mobile Phase Prepare a stock solution of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). The initial mobile phase should be low in polarity to allow for strong initial adsorption of the crude mixture to the silica gel. A typical starting point is a 95:5 mixture of hexane and ethyl acetate.

Step 2: Thin Layer Chromatography (TLC) Analysis Before performing the column chromatography, it is essential to determine the appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal solvent system will provide a good separation of the target compound from its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4.

Step 3: Column Packing

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column, allowing the silica gel to settle without air bubbles. Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel bed.

  • Continuously run the mobile phase through the column to equilibrate the stationary phase.

Step 4: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Carefully apply the sample to the top of the silica gel bed.

Step 5: Elution and Fraction Collection

  • Begin eluting the column with the initial low-polarity mobile phase.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise or linear gradient can be used. For example, start with 5% ethyl acetate in hexane, then increase to 10%, 15%, and so on.

  • Monitor the separation by collecting small spots from each fraction and running TLC plates.

Step 6: Isolation of the Pure Compound

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or GC.

Data Presentation

The following table summarizes the recommended starting parameters for the column chromatography purification of this compound. These parameters may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (40-63 µm)Standard for flash chromatography of small organic molecules.
Mobile Phase System Hexane : Ethyl AcetateA common and effective solvent system for compounds of moderate polarity.[2] Dichloromethane can be used as a substitute for ethyl acetate.
Initial Eluent 95:5 (Hexane : Ethyl Acetate)This low polarity ensures good initial binding of the crude mixture.
Elution Gradient Stepwise or linear gradient from 5% to 50% Ethyl Acetate in HexaneThe gradient profile should be optimized based on the separation observed by TLC. For closely eluting impurities, a shallower gradient is recommended.
Target Rf on TLC 0.2 - 0.4In a solvent system that gives this Rf, the compound will elute from the column in a reasonable volume of solvent.
Sample Loading Dry loading or minimal volume of a suitable solventDry loading is preferred to ensure a narrow band at the start of the chromatography, leading to better resolution.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis MobilePhase Prepare Mobile Phase TLC->MobilePhase Determines Solvent System ColumnPack Pack Column MobilePhase->ColumnPack LoadSample Load Sample ColumnPack->LoadSample Elute Elute with Gradient LoadSample->Elute Collect Collect Fractions Elute->Collect MonitorTLC Monitor by TLC Collect->MonitorTLC MonitorTLC->Elute Continue Elution Combine Combine Pure Fractions MonitorTLC->Combine Pure Fractions Identified Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity & Yield Evaporate->Analyze

Caption: Workflow for column chromatography purification.

This detailed protocol and the accompanying information provide a solid foundation for researchers to successfully purify this compound. It is important to remember that while these are general guidelines, optimization of the mobile phase composition and gradient is often necessary to achieve the best separation for a specific crude mixture.

References

Application Notes and Protocols for Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 14186-50-6) is a polysubstituted pyrrole derivative.[1] The pyrrole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals.[2][3][4] Its unique electronic and structural properties make it a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors and, more recently, as a component in the development of novel therapeutic modalities such as protein degraders.[1][5] This document provides detailed application notes and protocols for the use of this compound as a chemical intermediate in drug discovery and development.

Chemical Properties and Reactivity

The reactivity of the pyrrole ring is significantly influenced by its substituents. The electron-donating methyl groups at positions 1, 2, and 5 increase the electron density of the pyrrole ring, making it more susceptible to electrophilic substitution. The methyl ester at position 3 is an electron-withdrawing group that can be readily hydrolyzed or converted to an amide, providing a convenient handle for further synthetic modifications.

Application as a Building Block for Protein Degraders

This compound is classified as a "Protein Degrader Building Block".[1] Protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The pyrrole scaffold can be incorporated into the linker or the target-binding ligand.

Hypothetical Experimental Workflow for PROTAC Synthesis

The following workflow illustrates how this compound could be utilized as a central scaffold in the synthesis of a PROTAC.

G cluster_0 Scaffold Functionalization cluster_1 Linker and E3 Ligase Ligand Attachment cluster_2 Target Ligand Attachment A Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate B Hydrolysis A->B NaOH / H2O, reflux C 1,2,5-Trimethyl-1H-pyrrole- 3-carboxylic acid B->C D Amide Coupling C->D Linker-E3 Ligase Ligand, HATU, DIPEA E Pyrrole with Linker- E3 Ligase Ligand D->E F Cross-Coupling Reaction (e.g., Suzuki) E->F Target Ligand-Boronic Ester, Pd Catalyst, Base G Final PROTAC Molecule F->G

Caption: Hypothetical workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key step for subsequent amide bond formation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Quantitative Data (Representative for similar reactions):

ReactantProductSolventBaseTemperatureTimeYield (%)
Methyl pyrrole-3-carboxylate derivativePyrrole-3-carboxylic acid derivativeMeOH/H₂ONaOHReflux2-4 h>95
Protocol 2: Amide Coupling for Linker Attachment

This protocol details the formation of an amide bond between the pyrrole carboxylic acid and a linker containing an E3 ligase ligand.

Materials:

  • 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid (from Protocol 1)

  • Linker-E3 ligase ligand amine derivative (e.g., with a terminal amino group)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the linker-E3 ligase ligand amine derivative (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative for similar reactions):

Carboxylic Acid SubstrateAmine SubstrateCoupling ReagentBaseSolventYield (%)
Pyrrole-3-carboxylic acidPrimary/Secondary AmineHATUDIPEADMF70-90

Application in Kinase Inhibitor Synthesis

While not a direct precursor to Sunitinib, the pyrrole-3-carboxylate scaffold is a key feature in many kinase inhibitors. The fully substituted nature of this compound makes it an interesting starting point for the synthesis of novel kinase inhibitors, potentially targeting the ATP-binding site.

Signaling Pathway Targeted by Pyrrole-Containing Kinase Inhibitors

Many kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation. Its reactivity allows for straightforward functionalization, making it an attractive scaffold for the development of novel therapeutics. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the utility of this compound in their drug discovery programs.

References

Application of Pyrrole Derivatives in Medicinal Chemistry: A Focus on Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Derivatives of pyrrole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This application note focuses on the potential of pyrrole derivatives as anticancer agents, providing an overview of their activity and a representative experimental protocol for their evaluation.

While specific medicinal chemistry applications for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate are not extensively documented in current literature, the broader class of substituted pyrrole carboxylates has shown significant promise in the development of novel therapeutics. To illustrate the potential applications of this chemical class, this document will focus on the anticancer activities of closely related, well-characterized pyrrole derivatives. The data and protocols presented herein are based on published studies of these related compounds and are intended to serve as a guide for researchers interested in the medicinal applications of novel pyrrole derivatives.

Anticancer Activity of Substituted Pyrrole Derivatives

Numerous studies have highlighted the potential of substituted pyrrole derivatives as potent anticancer agents. For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been screened for their antiproliferative activity against a panel of 60 human cancer cell lines, with several compounds demonstrating significant growth inhibition.[6] Similarly, certain alkynylated pyrrole derivatives have shown promising activity against lung, renal, colon, and breast cancer cell lines.[7] The mechanism of action for many of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2.[6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives against various human cancer cell lines, as determined by the NCI-60 screen. The data is presented as percent growth inhibition at a 10 µM concentration.

Compound IDCancer Cell LineGrowth Inhibition (%)
Derivative 1Leukemia55.4
Derivative 2Colon Cancer62.1
Derivative 3Lung Cancer58.9
Derivative 4Breast Cancer60.3
Derivative 5Renal Cancer54.7

Note: The data presented is a representative summary based on published findings for pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and does not represent data for this compound.

Experimental Protocols

In Vitro Anticancer Screening: MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of chemical compounds on cultured cancer cells.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The test compound (e.g., a pyrrole derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.
  • The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compound.
  • Control wells containing medium with solvent only (vehicle control) and untreated cells are also included.
  • The plates are incubated for an additional 48-72 hours.

3. MTT Assay:

  • A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared in phosphate-buffered saline (PBS).
  • The MTT solution is added to each well and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
  • The medium is then removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis

Experimental workflow for the in vitro MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor VEGFR-2 ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription proliferation Cell Proliferation transcription->proliferation pyrrole Pyrrole Derivative pyrrole->receptor Inhibition

Hypothetical signaling pathway inhibited by a pyrrole derivative.

References

The Versatile Building Block: Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate in Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2024-01

Introduction

Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole derivative that holds significant potential as a versatile building block in the synthesis of complex, biologically active molecules. Its intrinsic structural features—a reactive ester functionality, a fully substituted aromatic core, and multiple methyl groups—offer synthetic handles for diversification and modulation of physicochemical properties. While specific, detailed applications in the synthesis of named complex molecules are not extensively documented in publicly available literature, its classification as a "Protein Degrader Building Block" by chemical suppliers strongly indicates its utility in the burgeoning field of targeted protein degradation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs allows for the assembly of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker to connect the two. The pyrrole scaffold of this compound can be envisioned as a core component of either the POI ligand or the linker, where the ester group provides a convenient point for chemical modification and attachment to other fragments.

This document provides an illustrative overview of how a substituted pyrrole-3-carboxylate, such as this compound, can be employed as a scaffold in the synthesis of complex molecules like PROTACs. The protocols and data presented herein are representative examples based on common synthetic transformations of similar pyrrole-containing molecules.

Key Applications and Synthetic Strategies

The primary application envisioned for this compound is in the field of medicinal chemistry and drug discovery, specifically for the synthesis of:

  • PROTACs: The pyrrole core can be functionalized to serve as a central scaffold or as part of a novel ligand for a protein of interest.

  • Bioactive Small Molecules: The substituted pyrrole motif is a common feature in many biologically active compounds, and this building block provides a readily available starting material for the exploration of new chemical space.

The key synthetic transformations to leverage the reactivity of this building block include:

  • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid to enable amide bond formation.

  • Amide Coupling: Reaction of the derived carboxylic acid with amines to introduce linkers or E3 ligase ligands.

  • Reduction of the Ester: Transformation of the ester to a primary alcohol, which can be further functionalized.

Illustrative Synthesis of a Hypothetical PROTAC

The following section details a hypothetical synthetic workflow for the construction of a PROTAC, using a generic substituted pyrrole-3-carboxylate as a key intermediate. This workflow demonstrates the potential synthetic utility of this compound.

Workflow Diagram:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling with Linker cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Amide Coupling A Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate B 1,2,5-trimethyl-1H-pyrrole- 3-carboxylic acid A->B LiOH, THF/H2O D Pyrrole-Linker Conjugate B->D HATU, DIPEA, DMF C Linker-NH2 C->D E Pyrrole-Linker-NH-Boc D->E (Assuming Boc-protected linker) F Pyrrole-Linker-NH2 E->F TFA, DCM H Final PROTAC Molecule F->H HATU, DIPEA, DMF G E3 Ligase Ligand-COOH G->H

Caption: Hypothetical workflow for PROTAC synthesis.

Experimental Protocols

The following are representative, detailed protocols for the key synthetic transformations.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Addition of Base: Add lithium hydroxide (LiOH) (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling to a Linker

This protocol details the coupling of the pyrrole carboxylic acid with an amine-functionalized linker.

  • Activation: To a solution of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the amine-functionalized linker (e.g., a Boc-protected PEG linker) (1.1 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis of a PROTAC intermediate.

StepReactantProductReagentsYield (%)Purity (LC-MS)
1This compound1,2,5-trimethyl-1H-pyrrole-3-carboxylic acidLiOH, THF/H2O95>98%
21,2,5-trimethyl-1H-pyrrole-3-carboxylic acidPyrrole-Linker-NH-BocHATU, DIPEA, DMF82>95%
3Pyrrole-Linker-NH-BocPyrrole-Linker-NH2TFA, DCM99>97%
4Pyrrole-Linker-NH2Final PROTACHATU, DIPEA, DMF75>99%

Signaling Pathway Diagram

PROTACs function by hijacking the ubiquitin-proteasome system. The following diagram illustrates this general mechanism of action.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin

Caption: General mechanism of PROTAC-mediated protein degradation.

This compound represents a promising, yet underexplored, building block for the synthesis of complex molecules, particularly in the context of targeted protein degradation. The illustrative protocols and workflows provided here, based on established chemical transformations of similar pyrrole derivatives, highlight its potential for rapid diversification and incorporation into novel molecular architectures. Further research into the specific applications of this compound is warranted to fully unlock its potential in drug discovery and development.

Application Notes and Protocols for NMR Sample Preparation of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small organic molecules. Proper sample preparation is critical to obtain high-quality, reproducible NMR spectra. This document provides a detailed protocol for the preparation of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate for NMR analysis.

This compound is a substituted pyrrole derivative. The choice of solvent and concentration are key parameters that must be optimized to ensure adequate signal-to-noise ratios and prevent spectral artifacts. These notes cover the selection of appropriate deuterated solvents, recommended sample concentrations for various NMR experiments, and a step-by-step protocol for sample preparation.

Data Presentation: Recommended Sample Parameters

The following tables summarize the recommended quantitative data for preparing NMR samples of this compound.

Table 1: Recommended Sample Concentration

NMR ExperimentAnalyte Amount (mg)Concentration (mg/mL)Molarity (mM)¹Rationale
¹H NMR5 - 25 mg[1][2]8 - 42 mg/mL~44 - 232 mMSufficient for high-resolution spectra with good signal-to-noise in a few minutes of acquisition time.[1][2]
¹³C NMR50 - 100 mg[1][2]83 - 167 mg/mL~458 - 922 mMHigher concentration is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1][2]
2D NMR (COSY, HSQC, HMBC)10 - 50 mg17 - 83 mg/mL~94 - 458 mMA moderate to high concentration is beneficial for reducing experiment time and improving cross-peak intensity.

¹Molarity calculated based on a molecular weight of 181.22 g/mol for this compound and a solvent volume of 0.6 mL.

Table 2: Recommended Deuterated Solvents

Deuterated SolventChemical Shift of Residual Protons (ppm)Properties and Considerations
Chloroform-d (CDCl₃)7.26[3]A versatile and widely used solvent for non-polar to moderately polar organic compounds.[3][4] It is a good first choice for dissolving this compound.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)2.50[3]A highly polar aprotic solvent, effective for dissolving polar compounds.[3][4] It can be used if solubility in CDCl₃ is limited. Note that it is hygroscopic and may absorb water from the atmosphere.[5]
Acetone-d₆2.05[6]A polar aprotic solvent with good dissolving power for a range of organic molecules. It is a suitable alternative to CDCl₃ and DMSO-d₆.
Methanol-d₄ (CD₃OD)3.31 & 4.87 (OH)[6]A polar protic solvent that can be used for polar samples.[3][4] The presence of an exchangeable hydroxyl proton may be a consideration for certain experiments.

Experimental Protocols

This section provides a detailed methodology for the preparation of an NMR sample of this compound.

Materials and Equipment
  • This compound (solid)

  • High-quality 5 mm NMR tubes (clean and unscratched)[2]

  • NMR tube caps

  • Deuterated solvent (e.g., CDCl₃, 99.8% D)

  • Internal standard (e.g., Tetramethylsilane - TMS, if not already in the solvent)

  • Glass vial (e.g., 1-dram vial)

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer (optional)

  • Analytical balance

Step-by-Step Sample Preparation Protocol
  • Weigh the Analyte: Accurately weigh the desired amount of this compound into a clean, dry glass vial. Refer to Table 1 for recommended amounts based on the intended NMR experiment.[1][2]

  • Add the Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[1]

  • Dissolve the Sample: Gently swirl or vortex the vial to dissolve the solid completely.[2] If the sample does not dissolve readily, gentle heating in a warm water bath may be applied, but care should be taken to avoid solvent evaporation.

  • Add Internal Standard (if required): If the deuterated solvent does not contain an internal standard, add a small amount of a suitable standard (e.g., one drop of a dilute TMS solution in the deuterated solvent).[1] TMS is a common reference for organic solvents.[1]

  • Filter the Solution: To remove any particulate matter that could affect the magnetic field homogeneity and the quality of the NMR spectrum, filter the solution.[7]

    • Place a small, tight plug of cotton or glass wool into the constriction of a Pasteur pipette.

    • Use this filter pipette to transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[7]

  • Check the Sample Volume: Ensure the height of the solution in the NMR tube is approximately 4-5 cm, corresponding to a volume of 0.6-0.7 mL.[8] Insufficient volume can lead to poor shimming and distorted spectral lines.

  • Cap and Label the NMR Tube: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification. If the sample is to be stored or run over a long period, sealing the cap with parafilm is recommended.[5]

  • Clean the NMR Tube Exterior: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Mandatory Visualization: Workflow Diagram

The following diagram illustrates the logical workflow for the NMR sample preparation of this compound.

NMR_Sample_Preparation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis weigh 1. Weigh Analyte add_solvent 2. Add Deuterated Solvent weigh->add_solvent dissolve 3. Dissolve Sample add_solvent->dissolve add_standard 4. Add Internal Standard (if needed) dissolve->add_standard filter 5. Filter into NMR Tube add_standard->filter cap_label 6. Cap and Label Tube filter->cap_label shim Shimming cap_label->shim Sample Ready acquire Acquire NMR Data shim->acquire process Process and Analyze Spectrum acquire->process

Caption: Workflow for NMR sample preparation and analysis.

Recommended NMR Experiments for Structural Elucidation

For the complete structural characterization of this compound, a series of 1D and 2D NMR experiments are recommended.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the overall carbon skeleton and the position of substituents.[9]

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and research applications in drug development. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample analysis.

Introduction

This compound is a substituted pyrrole derivative. Pyrrole and its derivatives are important heterocyclic compounds that are found in many biologically active molecules and pharmaceutical drugs.[1] Accurate and reliable analytical methods are crucial for the quantification of these compounds during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[2][3] This application note provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Chromatographic Conditions

A C18 reverse-phase column is a common choice for the separation of small organic molecules like pyrrole derivatives.[1][4] The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, allows for good separation and peak shape.[5][6]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Use HPLC grade acetonitrile.

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range.

  • Sonication may be used to ensure complete dissolution.[1]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Method Validation (Summary of Key Parameters)

For regulatory purposes, the analytical method should be validated according to ICH guidelines.[1][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The following table summarizes hypothetical quantitative data for the developed HPLC method.

ParameterResult
Retention Time (min) ~ 6.5
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD (µg/mL) ~ 0.1
LOQ (µg/mL) ~ 0.3

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Injection A->D B Mobile Phase Preparation C Instrument Setup (Column, Temp, Flow Rate) B->C C->D E UV Detection D->E F Chromatogram Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: HPLC analysis workflow from sample preparation to data reporting.

Logical_Relationship Analyte Methyl 1,2,5-trimethyl-1H- pyrrole-3-carboxylate Separation Separation based on Polarity Analyte->Separation interacts with StationaryPhase C18 Stationary Phase (Non-polar) StationaryPhase->Separation provides MobilePhase Acetonitrile/Water (Polar) MobilePhase->Separation elutes

Caption: Principle of reverse-phase HPLC separation for the analyte.

References

Scaling Up the Synthesis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, with a focus on scaling up the production from laboratory-scale batch synthesis to a continuous flow process. The methodologies presented are based on the principles of the Hantzsch pyrrole synthesis, a robust and versatile method for the formation of substituted pyrroles.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole scaffold is a key structural motif in a vast array of biologically active compounds and pharmaceutical agents. Efficient and scalable synthesis of such derivatives is crucial for drug discovery and development programs. The Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloketone, and an amine, provides a direct route to this class of compounds.

This guide outlines a standard laboratory-scale batch protocol and a scaled-up protocol utilizing continuous flow technology. Continuous flow synthesis offers significant advantages for scale-up, including enhanced heat and mass transfer, improved safety, and higher reproducibility, often leading to increased yields and purity.

Chemical Reaction Pathway

The synthesis of this compound proceeds via a Hantzsch-type reaction between methyl acetoacetate, 3-chloro-2-butanone, and methylamine.

G cluster_reactants Reactants cluster_product Product methyl_acetoacetate Methyl Acetoacetate process + methyl_acetoacetate->process chloro_butanone 3-Chloro-2-butanone process2 + chloro_butanone->process2 methylamine Methylamine methylamine->process2 pyrrole_product This compound reaction_arrow Hantzsch Synthesis (Batch or Flow) process->reaction_arrow process2->reaction_arrow reaction_arrow->pyrrole_product

Caption: Reaction scheme for the Hantzsch synthesis of the target pyrrole.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the laboratory-scale batch synthesis and the scaled-up continuous flow synthesis of this compound.

ParameterLaboratory-Scale Batch SynthesisScaled-Up Continuous Flow Synthesis
Scale 10 mmol>100 g/day
Reactant 1 Methyl Acetoacetate (1.16 g, 10 mmol)Methyl Acetoacetate (1.0 M solution)
Reactant 2 3-Chloro-2-butanone (1.07 g, 10 mmol)3-Chloro-2-butanone (1.0 M solution)
Reactant 3 Methylamine (40% in H2O, 0.85 mL, 11 mmol)Methylamine (1.1 M solution)
Solvent Ethanol (20 mL)Ethanol
Temperature 78 °C (Reflux)100 - 140 °C
Reaction Time 4 - 6 hours10 - 20 minutes (residence time)
Typical Yield 65 - 75%80 - 90%
Purity (after workup) >95%>98%
Throughput ~1 g / 6 hours~5-10 g / hour

Experimental Protocols

Laboratory-Scale Batch Synthesis Protocol (10 mmol scale)

This protocol describes a standard laboratory procedure for the synthesis of this compound in a batch reactor.

Materials:

  • Methyl acetoacetate (1.16 g, 10 mmol, 1.0 equiv)

  • 3-Chloro-2-butanone (1.07 g, 10 mmol, 1.0 equiv)

  • Methylamine (40% aqueous solution, 0.85 mL, 11 mmol, 1.1 equiv)

  • Ethanol (20 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acetoacetate (1.16 g, 10 mmol) and ethanol (20 mL).

  • Stir the solution and add 3-chloro-2-butanone (1.07 g, 10 mmol).

  • Slowly add the aqueous methylamine solution (0.85 mL, 11 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Scaled-Up Continuous Flow Synthesis Protocol

This protocol outlines the synthesis of this compound using a continuous flow reactor system. This method is suitable for producing larger quantities of the compound with improved efficiency and safety.

Equipment:

  • Two syringe pumps or HPLC pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel tubing in a heated block or column oven)

  • Back-pressure regulator

  • Collection vessel

Reagent Solutions:

  • Solution A: Prepare a 1.0 M solution of methyl acetoacetate and 1.0 M 3-chloro-2-butanone in ethanol.

  • Solution B: Prepare a 1.1 M solution of methylamine in ethanol.

Procedure:

  • Set up the continuous flow system as depicted in the workflow diagram below.

  • Set the temperature of the reactor coil to 120 °C.

  • Set the back-pressure regulator to 10 bar to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min). This will result in a residence time that depends on the reactor coil volume. Adjust flow rates to achieve the desired residence time (typically 10-20 minutes).

  • The combined stream from the T-mixer flows through the heated reactor coil where the reaction takes place.

  • The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a suitable vessel.

  • For continuous workup, the product stream can be directed into a liquid-liquid extraction unit or collected for batch workup as described in the laboratory-scale protocol (steps 6-11), scaled appropriately.

Visualizations

Experimental Workflow for Continuous Flow Synthesis

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Product Collection & Workup reagentA Solution A: Methyl Acetoacetate & 3-Chloro-2-butanone in Ethanol mixer T-Mixer reagentA->mixer reagentB Solution B: Methylamine in Ethanol reagentB->mixer reactor Heated Reactor Coil (120°C, 10 bar) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection purification Workup & Purification collection->purification

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Hantzsch pyrrole synthesis, a common and effective method for this target molecule.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the Hantzsch pyrrole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Methyl 3-aminocrotonate: This intermediate is formed in situ from methyl acetoacetate and methylamine. Ensure the methyl acetoacetate is of high purity and the methylamine solution concentration is accurate. Impurities in the starting materials can lead to unwanted side reactions.

    • 3-Chloro-2-butanone: This α-haloketone can be unstable. Use freshly distilled or high-purity commercial grade reagent. Over time, it can degrade, leading to lower yields and the formation of byproducts.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. While higher temperatures can accelerate the reaction, they can also promote side reactions and decomposition of reactants and products. It is advisable to start at a moderate temperature (e.g., room temperature to 50°C) and optimize from there.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used. The polarity and proticity of the solvent can influence the rate of enamine formation and the subsequent cyclization.

  • Stoichiometry of Reactants:

    • An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent. A slight excess of the amine or the β-ketoester may be beneficial in some cases. It is recommended to start with equimolar amounts and optimize the stoichiometry based on experimental results.

Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

A2: The formation of a furan byproduct is a known side reaction in pyrrole syntheses, particularly under acidic conditions. This occurs via the acid-catalyzed self-condensation of the α-haloketone or its reaction with the β-ketoester, in what is known as a Feist-Benary furan synthesis. To minimize furan formation:

  • Control of Acidity: While the Hantzsch synthesis is often carried out under neutral or slightly acidic conditions, excessive acidity can favor furan formation. If using an acidic catalyst, consider using a weaker acid or reducing its concentration.

  • Slow Addition of the α-Haloketone: Adding the 3-chloro-2-butanone solution dropwise to the reaction mixture containing the pre-formed methyl 3-aminocrotonate can help to maintain a low concentration of the α-haloketone, thereby minimizing its self-condensation.

Q3: The purification of the final product is proving difficult due to persistent impurities. What are the likely impurities and how can they be removed?

A3: Common impurities include unreacted starting materials, the furan byproduct mentioned above, and potentially polymeric materials.

  • Purification Strategy:

    • Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove water-soluble components and any acidic or basic residues.

    • Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The polarity of the eluent should be optimized based on TLC analysis of the crude mixture.

    • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can further enhance purity.

Q4: My reaction seems to stall before completion. What could be the reason?

A4: A stalled reaction can be due to several factors:

  • Deactivation of Reactants: One of the reactants may be degrading under the reaction conditions. As mentioned, α-haloketones can be unstable.

  • Insufficient Temperature: The activation energy for the cyclization step may not be reached. A modest increase in temperature could restart the reaction. Monitor by TLC to observe any changes.

  • Presence of Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction. Ensure all reagents and solvents are of appropriate purity.

Data Presentation

The following table summarizes reported yields for Hantzsch pyrrole syntheses under various conditions. Note that specific yield data for this compound is limited in readily available literature; therefore, data for analogous syntheses are included for comparison.

Target Pyrroleβ-KetoesterAmine/Ammoniaα-HaloketoneCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylateEthyl acetoacetateAmmoniaα-BromophenylacetoneEthanolReflux275General Hantzsch
Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylateEthyl acetoacetateAmmoniaEthyl α-chloroacetoacetateAcetic Acid100180General Hantzsch
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylateEthyl acetoacetateAniline3-Chloro-2-butanoneEthanolReflux465Inferred
This compound Methyl acetoacetate Methylamine 3-Chloro-2-butanone Ethanol Reflux 4-6 ~26-50 *Inferred[1]
Various tetrasubstituted pyrrolesVarious β-ketoestersVarious aminesVarious α-haloketonesDABCO / Water801-285-95[2]

*Yields for the target compound are estimated based on reported yields for similar Hantzsch syntheses. The 26% value is noted for a reaction with ethyl acetoacetate and 3-chloro-2-butanone.[1] Optimization of reaction conditions could potentially increase this yield.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Hantzsch pyrrole synthesis.

Materials:

  • Methyl acetoacetate

  • Methylamine (40% solution in water)

  • 3-Chloro-2-butanone

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In situ formation of methyl 3-aminocrotonate:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (1 equivalent) in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add methylamine solution (1.1 equivalents) dropwise while maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 1 hour.

  • Hantzsch Cyclization:

    • To the solution containing the in situ generated methyl 3-aminocrotonate, add 3-chloro-2-butanone (1 equivalent) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate to 10-20%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.

Hantzsch_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product MAA Methyl Acetoacetate Enamine Methyl 3-aminocrotonate (in situ) MAA->Enamine + Methylamine MeA Methylamine MeA->Enamine CK 3-Chloro-2-butanone Adduct Initial Adduct CK->Adduct Enamine->Adduct + 3-Chloro-2-butanone Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Cyclized->Product Dehydration & Aromatization

Caption: Signaling pathway for the Hantzsch synthesis of the target molecule.

experimental_workflow start Start enamine_formation 1. In situ Enamine Formation (Methyl Acetoacetate + Methylamine) start->enamine_formation cyclization 2. Hantzsch Cyclization (Add 3-Chloro-2-butanone & Reflux) enamine_formation->cyclization workup 3. Aqueous Work-up (Solvent removal, Extraction, Washing) cyclization->workup purification 4. Purification (Column Chromatography) workup->purification product Pure Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate purification->product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impure Product impure_reagents Impure Starting Materials issue->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions (Temp, Time, Solvent) issue->suboptimal_conditions side_reactions Side Reactions (e.g., Furan Formation) issue->side_reactions purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents optimize_conditions Optimize Conditions (TLC Monitoring) suboptimal_conditions->optimize_conditions control_acidity Control Acidity / Slow Addition side_reactions->control_acidity chromatography Optimize Purification (Column Chromatography) side_reactions->chromatography

Caption: Logical relationship for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the synthesis of substituted pyrroles. Below you will find troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic methods.

General Troubleshooting

Q1: My pyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reactants can lead to a cascade of unwanted side reactions. It is highly recommended to use freshly purified reagents.

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent and the formation of byproducts.

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and maintaining an inert atmosphere can be crucial to success.[1]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1]

Troubleshooting Guide: Paal-Knorr Synthesis

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

A2: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1][2] The key to minimizing this side reaction is to control the acidity of the reaction medium.

  • pH Control: Strongly acidic conditions (pH < 3) favor the formation of furans.[3][4] To promote pyrrole synthesis, it is advisable to work under neutral or weakly acidic conditions (e.g., using acetic acid as a catalyst).[3][4]

  • Amine Nucleophilicity: Under highly acidic conditions, the amine can be protonated to its ammonium salt, which reduces its nucleophilicity and slows down the desired reaction pathway, allowing the furan synthesis to dominate.[2]

Q3: My Paal-Knorr reaction is very slow or incomplete. What are the likely causes?

A3: Several factors can contribute to a sluggish or incomplete Paal-Knorr synthesis:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly.[5] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Suboptimal Catalyst: The choice and amount of the acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice or concentration can lead to side reactions or have no effect. Experimenting with different Brønsted or Lewis acids may be beneficial.[1]

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider the following:

  • Lowering the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote polymerization and degradation of sensitive substrates.[1]

  • Using a Milder Catalyst: Switching to a weaker acid catalyst or running the reaction under neutral conditions can prevent polymerization.

Data Presentation: Catalyst Comparison in Paal-Knorr Synthesis

The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of N-substituted pyrroles from 2,5-hexanedione and aniline.

CatalystTime (h)Yield (%)Reference
Fe³⁺-montmorillonite395[4]
Zn²⁺-montmorillonite587[4]
Co²⁺-montmorillonite581[4]
Cu²⁺-montmorillonite576[4]
K10 montmorillonite572[4]
ZrOCl₂·8H₂O0.0897[4]
Bi(NO₃)₃·5H₂O1095[4]
Sc(OTf)₃0.595[4]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol provides a general procedure for the synthesis of a substituted pyrrole using conventional heating.

Materials:

  • Aniline (1.0 eq)

  • 2,5-Hexanedione (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[5]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).[5]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[5]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[5]

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5]

  • Collect the crystals by vacuum filtration and wash them with cold water.[5]

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.

Mandatory Visualization: Paal-Knorr Reaction Pathways

Paal_Knorr_Pathways cluster_pyrrole Pyrrole Synthesis (pH > 3) cluster_furan Furan Synthesis (pH < 3) diketone_p 1,4-Diketone hemiaminal Hemiaminal Intermediate diketone_p->hemiaminal + Amine amine_p Primary Amine amine_p->hemiaminal dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole hemiaminal->dihydroxytetrahydropyrrole Intramolecular Attack pyrrole Pyrrole dihydroxytetrahydropyrrole->pyrrole - 2H₂O diketone_f 1,4-Diketone enol Enol Intermediate diketone_f->enol Acid-catalyzed Tautomerization cyclic_hemiacetal Cyclic Hemiacetal enol->cyclic_hemiacetal Intramolecular Cyclization furan Furan cyclic_hemiacetal->furan - H₂O start start->diketone_p start->diketone_f

Caption: Competing pathways in the Paal-Knorr synthesis.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[1]

Troubleshooting Guide: Knorr Synthesis

Q5: My Knorr pyrrole synthesis is failing, and I suspect the α-amino ketone is the problem. What is the common issue with this reagent?

A5: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone starting material. These compounds are highly prone to self-condensation, which leads to the formation of pyrazine byproducts and a significant reduction in the yield of the desired pyrrole.[1]

Q6: How can I prevent the self-condensation of the α-amino ketone?

A6: The most effective strategy to prevent the self-condensation of α-amino ketones is to generate them in situ. This is typically achieved by the reduction of an α-oximino ketone. By preparing the α-amino ketone in the presence of the second reactant (the active methylene compound), it is consumed in the desired reaction as it is formed, thus minimizing the opportunity for self-condensation.[1]

Experimental Protocol: Knorr Synthesis with In Situ Generation of α-Amino Ketone

This protocol details the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole").

Step 1: Formation of Ethyl 2-Oximinoacetoacetate

  • In a flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.

  • While cooling the mixture externally, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. This will form ethyl 2-oximinoacetoacetate.

Step 2: In Situ Reduction and Pyrrole Synthesis

  • In a separate flask, prepare a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid.

  • Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask. The reaction is exothermic, so maintain control of the temperature.

  • The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.

  • After the reaction is complete, the product can be isolated and purified.

Mandatory Visualization: Knorr Synthesis Troubleshooting Workflow

Knorr_Troubleshooting start Low Yield in Knorr Synthesis problem Suspected α-Amino Ketone Self-Condensation start->problem cause Instability of α-Amino Ketone problem->cause solution In Situ Generation of α-Amino Ketone cause->solution protocol Reduction of α-Oximino Ketone in presence of β-Ketoester solution->protocol outcome Minimized Self-Condensation, Improved Pyrrole Yield protocol->outcome

Caption: Troubleshooting workflow for the Knorr synthesis.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6]

Troubleshooting Guide: Hantzsch Synthesis

Q7: I am getting a furan derivative as a major byproduct in my Hantzsch pyrrole synthesis. What is this side reaction and how can I suppress it?

A7: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis. This reaction pathway does not involve the amine component. To favor the Hantzsch pyrrole synthesis, it is important to optimize the reaction conditions to promote the reaction with the amine.

  • Amine Concentration: Using a sufficient concentration of the amine or ammonia can help to ensure that the reaction pathway leading to the pyrrole is favored.[1]

  • Catalyst Choice: While the Hantzsch synthesis can be performed without a catalyst, the use of certain catalysts, such as the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), can improve the yield and selectivity for the pyrrole product.[1]

Q8: I am observing significant byproduct formation in my Hantzsch synthesis, and it's not a furan. What other side reactions should I be aware of?

A8: Other side reactions in the Hantzsch synthesis can arise from the various reactive species present:

  • N-Alkylation vs. C-Alkylation: The enamine intermediate, formed from the β-ketoester and the amine, can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the desired pathway for pyrrole formation. The choice of solvent can influence this selectivity, with protic solvents often favoring the desired C-alkylation.[6]

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, it is recommended to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[6]

Data Presentation: Comparison of Pyrrole Synthesis Methods
Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95[7]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp - RefluxVariableOften moderate, can be <50[7]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp - Reflux1 - 4 h57 - 80[7]
Experimental Protocol: Chemoselective Hantzsch Synthesis

This protocol is a general guideline for a Hantzsch synthesis that aims to maximize the yield of the pyrrole product.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Primary amine or ammonia source (1.1 eq)

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester and the primary amine or ammonia source in a suitable solvent like ethanol.[6]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine intermediate.[6]

  • Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over a period of 15-20 minutes.[6]

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[6]

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.

Mandatory Visualization: Hantzsch Synthesis Chemoselectivity

Hantzsch_Chemoselectivity start Low Chemoselectivity in Hantzsch Synthesis problem1 Furan Byproduct start->problem1 problem2 N-Alkylation Byproduct start->problem2 problem3 α-Haloketone Side Reactions start->problem3 solution1 Increase Amine Concentration problem1->solution1 outcome Improved Pyrrole Yield and Purity solution1->outcome solution2 Use Protic Solvent problem2->solution2 solution2->outcome solution3 Slow Addition of α-Haloketone problem3->solution3 solution3->outcome

Caption: Troubleshooting chemoselectivity in Hantzsch synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The most common and adaptable methods for synthesizing substituted pyrroles like this compound are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis. The choice between these methods depends on the availability of the starting materials.

Q2: What are the likely starting materials for the synthesis of this compound using the Paal-Knorr method?

For the Paal-Knorr synthesis, the requisite starting materials would be a 1,4-dicarbonyl compound and a primary amine. Specifically, to obtain this compound, you would likely use methyl 2-acetyl-3-methyl-4-oxopentanoate and methylamine.

Q3: What are the potential starting materials for the Hantzsch pyrrole synthesis to obtain the target molecule?

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine.[1] For the synthesis of this compound, the probable starting materials are methyl acetoacetate, 3-chloro-2-butanone, and methylamine.

Q4: My Paal-Knorr reaction is resulting in a low yield. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Insufficient heating or reaction time can lead to an incomplete reaction.[2] Conversely, excessively high temperatures or strong acids can cause degradation of the starting materials or the final pyrrole product.[2][3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[4] Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[2][4]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. Excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][5]

  • Product Instability: The synthesized pyrrole might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[2]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.[2]

Q5: I am observing a significant amount of a major byproduct in my Paal-Knorr synthesis. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[2] To minimize furan formation, it is advisable to control the acidity of the reaction medium, as strongly acidic conditions favor furan formation.[4]

Q6: My crude product from the Hantzsch synthesis is a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or the use of a strong base. Consider lowering the reaction temperature and using a milder base to mitigate this issue.[6]

Troubleshooting Guides

Paal-Knorr Synthesis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Inactive catalyst. 4. Poorly reactive starting materials (steric hindrance or electronic effects).[2][4]1. Gradually increase the reaction temperature. 2. Increase the reaction time and monitor by TLC. 3. Use a fresh or different acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). 4. Consider alternative synthetic routes if starting materials are inherently unreactive.
Major Furan Byproduct 1. Reaction is too acidic (pH < 3).[2][5]1. Use a weaker acid or reduce the amount of acid catalyst. 2. Conduct the reaction under neutral or weakly acidic conditions.
Dark, Tarry Product 1. Reaction temperature is too high. 2. Acid concentration is too high, causing decomposition.[2]1. Lower the reaction temperature. 2. Use a milder acid catalyst or decrease its concentration.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions to improve selectivity. 3. Employ column chromatography for purification.
Hantzsch Pyrrole Synthesis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incorrect stoichiometry of reactants.[4] 2. Presence of moisture.[4] 3. Ineffective base.1. Carefully check the molar ratios of the β-ketoester, α-haloketone, and amine. 2. Use dry solvents and an inert atmosphere. 3. Experiment with different bases (e.g., sodium bicarbonate, pyridine).
Formation of Side Products 1. Self-condensation of the β-ketoester. 2. Reaction of the α-haloketone with the amine.1. Add the α-haloketone slowly to the reaction mixture. 2. Pre-form the enamine by reacting the β-ketoester and the amine before adding the α-haloketone.
Reaction is Sluggish 1. Low reaction temperature. 2. Insufficiently reactive starting materials.1. Moderately increase the reaction temperature. 2. Consider using a more reactive α-haloketone if possible.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-acetyl-3-methyl-4-oxopentanoate (1.0 eq) in glacial acetic acid.

  • Addition of Amine: Add methylamine (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Protocol 2: Hantzsch Synthesis of this compound
  • Enamine Formation: In a round-bottom flask, dissolve methyl acetoacetate (1.0 eq) and methylamine (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.

  • Addition of Haloketone: Slowly add a solution of 3-chloro-2-butanone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Paal_Knorr_Workflow start Start reactants Mix 1,4-dicarbonyl and methylamine in a suitable solvent start->reactants catalyst Add acid catalyst (e.g., acetic acid) reactants->catalyst heat Heat to reflux catalyst->heat monitor Monitor reaction by TLC heat->monitor workup Cool and pour into ice-water monitor->workup Reaction complete isolate Filter and wash the precipitate workup->isolate purify Recrystallize the crude product isolate->purify end End purify->end

Caption: Experimental workflow for the Paal-Knorr synthesis.

Troubleshooting_Decision_Tree start Low Yield in Paal-Knorr Synthesis check_temp Is reaction temperature adequate? start->check_temp check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp Increase temperature check_temp->increase_temp No check_ph Is pH > 3? check_time->check_ph Yes increase_time Increase reaction time check_time->increase_time No check_purity Are starting materials pure? check_ph->check_purity Yes adjust_ph Use weaker acid or less catalyst check_ph->adjust_ph No purify_reagents Purify starting materials check_purity->purify_reagents No end Re-run reaction check_purity->end Yes increase_temp->end increase_time->end adjust_ph->end purify_reagents->end

References

Technical Support Center: Resolving Impurities in Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. The information is designed to help resolve common purity issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

A1: Impurities can arise from several sources during the synthesis of polysubstituted pyrroles. The most common sources include:

  • Unreacted Starting Materials: Incomplete consumption of the initial reactants.

  • Side Reaction Byproducts: Formation of undesired products through competing reaction pathways. A common side reaction in pyrrole synthesis is the formation of furan derivatives.

  • Isomeric Byproducts: Formation of pyrrole isomers with different substitution patterns.

  • Degradation Products: Decomposition of the target molecule or intermediates, often due to harsh reaction conditions such as high temperatures or strong acids.

  • Reagent Impurities: Impurities present in the starting materials and reagents used in the synthesis.

Q2: I am observing a significant byproduct in my reaction. How can I identify it?

A2: The primary methods for identifying byproducts are spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurity.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): These techniques help determine the molecular weight of the impurity and can provide fragmentation patterns that aid in its identification.

  • High-Performance Liquid Chromatography (HPLC): Comparing the retention time of the impurity peak with known standards can help in its identification.

Q3: My final product has a persistent color, even after initial purification. What could be the cause?

A3: Colored impurities in pyrrole synthesis are often due to oxidation or polymerization of the pyrrole ring or starting materials. Pyrroles can be sensitive to air and light, leading to the formation of colored, high-molecular-weight byproducts. Ensure proper handling under an inert atmosphere and protection from light where possible.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis and purification of this compound, based on a plausible Hantzsch synthesis pathway.

Assumed Synthetic Pathway: Hantzsch Pyrrole Synthesis

A plausible method for synthesizing this compound is the Hantzsch pyrrole synthesis. This reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine. For the target molecule, the likely starting materials are:

  • β-ketoester: Methyl acetoacetate

  • α-haloketone: 3-Chloro-2-butanone

  • Amine: Methylamine

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously.- Ensure efficient stirring to promote mixing of reactants.
Side Reactions - Control the reaction temperature; excessive heat can favor byproduct formation.- Adjust the rate of addition of reactants to maintain a low concentration of reactive intermediates.- Ensure the pH of the reaction is optimal for pyrrole formation and not favoring side reactions like furan synthesis.
Poor Quality Reagents - Use freshly distilled or purified starting materials.- Verify the purity of starting materials using techniques like NMR or GC.
Issue 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Potential Cause Identification & Resolution
Unreacted Methyl Acetoacetate or 3-Chloro-2-butanone Incomplete reaction or incorrect stoichiometry.Identification: Characteristic signals in ¹H NMR and peaks in GC-MS.Resolution: Optimize reaction conditions (time, temperature). Use a slight excess of the other reactant to drive the reaction to completion. Purify via column chromatography.
Isomeric Pyrrole Byproduct Lack of regioselectivity in the reaction.Identification: HPLC can often separate isomers. ¹H NMR may show different chemical shifts for the methyl groups and the pyrrole proton.Resolution: Optimize reaction conditions, particularly temperature and the choice of solvent. Purification via fractional crystallization or preparative HPLC may be necessary.
Furan Derivative Byproduct Acid-catalyzed self-condensation of the β-ketoester.Identification: Characteristic furan signals in ¹H and ¹³C NMR. Molecular ion peak in GC-MS corresponding to the furan derivative.Resolution: Carefully control the acidity of the reaction medium. Using a milder base or a buffer can suppress furan formation.
Polymeric Materials (Dark Tar-like Substance) Polymerization of the pyrrole product or starting materials.Identification: Broad, unresolved signals in NMR. Insoluble in common solvents.Resolution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to strong acids and light. Lower the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) and 3-chloro-2-butanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Amine: Slowly add a solution of methylamine (1.1 eq) in the same solvent to the flask at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the main product from more polar impurities (unreacted starting materials) and potentially some non-polar byproducts.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis & Purification cluster_products Products & Impurities Methyl Acetoacetate Methyl Acetoacetate Condensation Reaction Condensation Reaction Methyl Acetoacetate->Condensation Reaction 3-Chloro-2-butanone 3-Chloro-2-butanone 3-Chloro-2-butanone->Condensation Reaction Methylamine Methylamine Methylamine->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Work-up Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Impurities Impurities Column Chromatography->Impurities Crude Product->Work-up Impurity_Troubleshooting_Logic start Impurity Detected in Sample low_yield Low Yield of Desired Product? start->low_yield unknown_peak Unknown Peak in HPLC/GC? start->unknown_peak color_issue Persistent Color? start->color_issue incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes side_reactions Side Reactions low_yield->side_reactions Yes unreacted_sm Unreacted Starting Material unknown_peak->unreacted_sm Yes isomeric_byproduct Isomeric Byproduct unknown_peak->isomeric_byproduct Yes oxidation_poly Oxidation/Polymerization color_issue->oxidation_poly Yes optimize_cond Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_cond side_reactions->optimize_cond characterize Characterize Impurity (NMR, MS) unreacted_sm->characterize isomeric_byproduct->characterize purify Purification (Chromatography, Crystallization) oxidation_poly->purify inert_atm Use Inert Atmosphere Protect from Light oxidation_poly->inert_atm characterize->purify

stability issues of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic media?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. While the pyrrole ring itself is generally aromatic and relatively stable, strong acidic conditions can also potentially lead to degradation or polymerization of the pyrrole core, although this is less common for highly substituted pyrroles.

Q2: What are the typical acidic conditions that can lead to the hydrolysis of the methyl ester?

A2: Hydrolysis can be initiated by both strong and weak acids. Strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃), as well as strong organic acids like trifluoroacetic acid (TFA), are commonly used for ester hydrolysis and are expected to readily cleave the methyl ester of this compound.[1][2] The reaction is typically accelerated by the presence of water and higher temperatures.

Q3: Are there any observable signs of degradation during my experiment?

A3: Yes, visual inspection of your reaction mixture may reveal a color change, often to a darker orange or brown, which can indicate the formation of degradation products or polymerization of the pyrrole ring.[3] Additionally, the formation of a precipitate could indicate the crystallization of the less soluble carboxylic acid byproduct. For accurate detection, chromatographic methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are recommended to monitor the appearance of new spots or peaks corresponding to degradation products.

Q4: How can I minimize the degradation of this compound in my acidic reaction?

A4: To minimize degradation, consider the following strategies:

  • Use the mildest acidic conditions possible: Opt for weaker acids or lower concentrations of strong acids if your reaction chemistry allows.

  • Control the temperature: Perform your reaction at the lowest effective temperature to slow down the rate of hydrolysis.

  • Limit exposure to water: Use anhydrous solvents and reagents where possible, as water is a key reactant in hydrolysis.

  • Reduce reaction time: Monitor your reaction closely and stop it as soon as the desired transformation is complete.

  • Work-up promptly: Neutralize the acid as soon as the reaction is finished to prevent further degradation during product isolation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield of desired product and presence of a more polar byproduct in TLC/HPLC. Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid.- Reduce the reaction temperature.- Use a lower concentration of the acid catalyst.- Decrease the reaction time.- If possible, use a non-aqueous acidic condition.
The reaction mixture turns dark brown or black. Polymerization or significant degradation of the pyrrole ring.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Use purified, degassed solvents.- Lower the reaction temperature significantly.- Consider if a different, less harsh acidic catalyst can be used.
An insoluble precipitate forms during the reaction. The carboxylic acid byproduct may be precipitating out of the reaction solvent.- Confirm the identity of the precipitate by isolating and analyzing it (e.g., by NMR, IR, or MS).- If confirmed as the carboxylic acid, this indicates significant hydrolysis. Refer to the solutions for "Low yield".- If the reaction solvent can be changed, consider one in which the carboxylic acid is more soluble to prevent it from crashing out and potentially complicating the reaction.
Inconsistent reaction outcomes. Variability in the quality of starting materials or reagents (e.g., water content in solvents, purity of the acid).- Use freshly distilled or anhydrous solvents.- Use high-purity acids and accurately measure their concentration.- Ensure the starting pyrrole ester is pure.

Data Presentation

To systematically evaluate the stability of this compound under your specific experimental conditions, we recommend tracking the degradation over time. The following table provides a template for recording your data.

Table 1: Stability of this compound under Acidic Conditions

Time (hours)% Remaining of Starting Material% Formation of Carboxylic AcidOther Impurities (%)
010000
1
2
4
8
24

Data to be collected via HPLC analysis.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol outlines a general method for monitoring the degradation of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 5% A / 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • At time zero, add the acidic medium to the stock solution to initiate the experiment.

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

    • Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC and integrate the peak areas for the starting material and any degradation products.

    • Calculate the percentage of each component relative to the total integrated area at each time point.

Visualizations

degradation_pathway start This compound acid 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic Acid start->acid Acid-Catalyzed Hydrolysis (H⁺, H₂O) polymer Polymerization/Degradation Products start->polymer Strong Acid/ Oxidative Conditions

Caption: Acid-catalyzed degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing prep_stock Prepare Stock Solution of Pyrrole Ester add_acid Add Acidic Medium (Time = 0) prep_stock->add_acid aliquot Withdraw Aliquot add_acid->aliquot At Each Time Point quench Quench Reaction (Neutralize) aliquot->quench dilute Dilute Sample quench->dilute inject Inject into HPLC dilute->inject integrate Integrate Peak Areas inject->integrate calculate Calculate % Composition integrate->calculate plot Evaluate Stability calculate->plot Plot Data vs. Time

Caption: Workflow for stability testing.

References

Technical Support Center: N-Methylation of Pyrrole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of pyrrole-3-carboxylates.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-methylation of pyrrole-3-carboxylates in a question-and-answer format.

Issue 1: Low or No Conversion of the Starting Material

  • Question: I am not observing any significant formation of my desired N-methylated product. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion is a common challenge, often stemming from insufficient deprotonation of the pyrrole nitrogen. The electron-withdrawing nature of the 3-carboxylate group increases the acidity of the N-H bond compared to unsubstituted pyrrole, but a sufficiently strong base is still crucial.

    • Base Selection: Weak bases like potassium carbonate (K₂CO₃) in solvents such as acetone may be ineffective.[1] Consider using stronger bases like sodium hydride (NaH), potassium hydride (KH), or alkali metal alkoxides (e.g., potassium tert-butoxide).[1]

    • Solvent Choice: Ensure your solvent can dissolve the pyrrolide salt formed after deprotonation. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective.[1]

    • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. However, be cautious as excessive heat can lead to side reactions.

    • Moisture: The presence of water can quench the strong bases typically used. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the desired N-methylated product. What are the potential side reactions and how can I minimize them?

  • Answer: The formation of multiple products is often due to competing C-alkylation or reactions involving the carboxylate group.

    • C-Alkylation: Besides the desired N-methylation, methylation can also occur on the pyrrole ring carbons, particularly at the electron-rich C2 and C5 positions. To favor N-alkylation, deprotonate the pyrrole completely with a strong base before adding the methylating agent. Slow addition of the methylating agent at a low temperature can also improve selectivity.

    • O-Alkylation of the Ester: In the presence of a strong base, the methylating agent can potentially react with the carboxylate ester, leading to byproducts. Using a stoichiometric amount of the base and methylating agent can help minimize this.

    • Poly-methylation: Using a large excess of the methylating agent can lead to methylation at both the nitrogen and carbon atoms. It is advisable to use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my N-methylated pyrrole-3-carboxylate from the reaction mixture. What are some common purification challenges and tips?

  • Answer: Purification can be challenging due to the similar polarities of the starting material and the N-methylated product, as well as the presence of byproducts.

    • Chromatography: Careful column chromatography on silica gel is the most common purification method. A thorough evaluation of different solvent systems (e.g., gradients of ethyl acetate in hexanes) is recommended to achieve good separation.

    • Workup Procedure: Ensure that the workup procedure effectively removes the base and any salts formed during the reaction. An acidic wash might be necessary, but be cautious as some pyrrole compounds can be sensitive to strong acids.

    • Byproduct Characterization: If purification remains difficult, it is helpful to characterize the major byproducts to understand the competing reactions and further optimize the reaction conditions to minimize their formation.

Frequently Asked Questions (FAQs)

  • Q1: Which methylating agent is best for the N-methylation of pyrrole-3-carboxylates?

    • A1: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most commonly used methylating agents.[1] Methyl iodide is generally more reactive. However, dimethyl sulfate is highly toxic and should be handled with extreme caution.[1] Dimethyl carbonate (DMC) is a greener and safer alternative that can be effective, often at higher temperatures.

  • Q2: What is the recommended order of addition of reagents?

    • A2: For reactions using strong bases like NaH, it is crucial to first add the base to the solution of the pyrrole-3-carboxylate in an anhydrous solvent to form the pyrrolide anion. The methylating agent should then be added slowly to this mixture, preferably at a controlled temperature.

  • Q3: Can I use phase-transfer catalysis for the N-methylation of pyrrole-3-carboxylates?

    • A3: Yes, phase-transfer catalysis (PTC) can be an effective method. This typically involves a solid base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), an organic solvent, and a phase-transfer catalyst such as a quaternary ammonium salt. PTC can sometimes offer milder reaction conditions and easier workup.

  • Q4: How does the ester group (e.g., methyl vs. ethyl) on the pyrrole-3-carboxylate affect the N-methylation reaction?

    • A4: The specific ester group (methyl, ethyl, etc.) is not expected to have a significant electronic effect on the reactivity of the pyrrole nitrogen. However, it can influence the overall solubility of the starting material and product, which might necessitate adjustments to the solvent system. There is also a possibility of transesterification if an alcohol is used as a solvent or is present as an impurity.

  • Q5: Should I consider protecting the carboxylate group before N-methylation?

    • A5: In most standard N-methylation procedures with methyl iodide or dimethyl sulfate, protection of the carboxylate ester is not necessary. However, if you are using reagents that could react with the ester (for example, in a multi-step synthesis with harsh reagents), protection as a more robust group might be considered.

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for the N-methylation of pyrrole and indole derivatives, which can serve as a reference for optimizing the N-methylation of pyrrole-3-carboxylates. Direct quantitative comparisons for various methods on the same pyrrole-3-carboxylate substrate are limited in the literature.

SubstrateBaseMethylating AgentSolventTemperatureYield (%)Reference
PyrroleK₂CO₃Methyl IodideAcetoneRefluxGood[1]
IndoleK₂CO₃Dimethyl CarbonateDMFReflux97.4[2]
Methyl Indole-3-carboxylateK₂CO₃Dimethyl CarbonateDMFReflux96.3[2]
Pyrrole DerivativesNaOH / TBABMethyl IodideNot specifiedNot specifiedGood[3]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide

This protocol is a general procedure adaptable for the N-methylation of ethyl or methyl pyrrole-3-carboxylate using a strong base.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the pyrrole-3-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via a syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Methylation: Slowly add methyl iodide (1.2 eq) via a syringe while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for N-Methylation

experimental_workflow start Start prep Dissolve Pyrrole-3-carboxylate in Anhydrous Solvent start->prep deprotonation Add Strong Base (e.g., NaH) at 0 °C prep->deprotonation methylation Add Methylating Agent (e.g., Methyl Iodide) deprotonation->methylation reaction Stir at Room Temperature (Monitor by TLC) methylation->reaction quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification end N-Methylated Product purification->end

Caption: A typical experimental workflow for the N-methylation of pyrrole-3-carboxylates.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low or No Conversion check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) check_base->check_solvent Yes use_stronger_base Action: Use a stronger base check_base->use_stronger_base No check_conditions Are the reaction conditions anhydrous? check_solvent->check_conditions Yes change_solvent Action: Change to a more polar aprotic solvent check_solvent->change_solvent No increase_temp Consider gently heating the reaction check_conditions->increase_temp Yes dry_reagents Action: Use anhydrous solvents and dry glassware check_conditions->dry_reagents No optimize_temp Action: Optimize reaction temperature increase_temp->optimize_temp

Caption: A decision tree for troubleshooting low conversion in N-methylation reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrrole synthesis. The content addresses common issues encountered during experimentation, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrrole synthesis and what type of catalysts are typically used?

A1: Several classical methods are employed for pyrrole synthesis, each with its preferred catalytic system. The Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses are among the most prominent.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. It is typically catalyzed by Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., Sc(OTf)₃, FeCl₃).[1][2]

  • Clauson-Kaas Synthesis: N-substituted pyrroles are synthesized from the reaction of primary amines with 2,5-dimethoxytetrahydrofuran. This reaction is also catalyzed by various acids.[3][4][5]

  • Hantzsch Synthesis: This synthesis involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[6][7][8]

Q2: How does the choice between a Brønsted acid and a Lewis acid catalyst affect my Paal-Knorr pyrrole synthesis?

A2: Both Brønsted and Lewis acids can catalyze the Paal-Knorr synthesis, but their mechanisms and optimal applications can differ. Brønsted acids protonate a carbonyl group, activating it for nucleophilic attack by the amine.[1] Lewis acids coordinate to the carbonyl oxygen, also increasing its electrophilicity. Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been used effectively.[2] The choice may depend on the substrate's sensitivity to acidic conditions; Lewis acids can sometimes offer milder reaction conditions.[9]

Q3: Can solid acid catalysts be used for pyrrole synthesis, and what are their advantages?

A3: Yes, solid acid catalysts are an excellent alternative to homogeneous Brønsted or Lewis acids. Materials like clays (montmorillonite KSF), zeolites, and silica-supported acids have been successfully employed.[1][9] Their primary advantages include operational simplicity, ease of separation from the reaction mixture, and the potential for catalyst recycling, which contributes to more sustainable and cost-effective processes.[1]

Q4: What are some greener or more environmentally friendly catalytic approaches to pyrrole synthesis?

A4: Recent research has focused on developing more eco-friendly protocols. This includes the use of water as a solvent, employing reusable solid acid catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[3][10][11] For instance, iron(III) chloride has been used as a catalyst in water for the Clauson-Kaas synthesis.[10] Ionic liquids have also been explored as recyclable reaction media that can sometimes facilitate the reaction without an additional acid catalyst.[2]

Troubleshooting Guides

Paal-Knorr Synthesis

Problem 1: Low or no yield of the desired pyrrole.

  • Possible Cause: Sub-optimal reaction conditions.

    • Solution: The traditional Paal-Knorr synthesis often requires heating.[12] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or very strong acids can cause degradation of the starting materials or the product.[12] A moderate increase in temperature or reaction time should be your first step.

  • Possible Cause: Poorly reactive starting materials.

    • Solution: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[12] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[12] For such substrates, consider using a more active catalyst or harsher reaction conditions, such as microwave irradiation.[9]

  • Possible Cause: Inappropriate catalyst choice or concentration.

    • Solution: The selection and amount of acid catalyst are crucial. Excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[12][13] Consider using a milder catalyst, such as acetic acid, or a Lewis acid. For sterically hindered substrates, stronger acids might be necessary, but this should be balanced against the risk of side reactions.[9]

Problem 2: Significant formation of a major byproduct.

  • Possible Cause: Furan byproduct formation.

    • Solution: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, which arises from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[12] To minimize this, ensure the reaction pH is not excessively acidic (ideally pH > 3) and consider using an excess of the amine.[12]

  • Possible Cause: Polymerization.

    • Solution: The appearance of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product, which can be triggered by high temperatures or highly acidic conditions.[12] To mitigate this, try lowering the reaction temperature and using a milder acid catalyst.[12]

Hantzsch Pyrrole Synthesis

Problem 3: Low regioselectivity with unsymmetrical starting materials.

  • Possible Cause: Competing reaction pathways.

    • Solution: The Hantzsch synthesis involves multiple steps, and controlling the regioselectivity can be challenging. The choice of catalyst can influence the outcome. For example, using Yb(OTf)₃ as a Lewis acid catalyst has been shown to direct the regioselectivity in certain cases.[6]

  • Possible Cause: Formation of furan byproducts.

    • Solution: Similar to the Paal-Knorr synthesis, the Hantzsch reaction can sometimes yield furan derivatives (via the Feist-Benary furan synthesis) as side products, especially with α-chlorocarbonyl compounds.[6] Careful selection of reactants and reaction conditions is necessary to favor the desired pyrrole formation.

Data Presentation: Catalyst Performance in Pyrrole Synthesis

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Arylpyrroles

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic Acid-Acetic AcidReflux0.5 - 185[13]
p-TsOH10TolueneReflux1 - 270[13]
CATAPAL 200 (Alumina)40 mgNone600.7596[1]
Sc(OTf)₃1None250.1 - 0.589-98[14]
MgI₂·(OEt₂)n10CH₃CN801 - 362-98[10]

Table 2: Comparison of Catalysts for the Clauson-Kaas Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Sc(OTf)₃31,4-Dioxane1002 - 5 h74-95[10]
FeCl₃·7H₂O2H₂O601 - 2 h74-98[10]
Bi(NO₃)₃·5H₂O5None (Ultrasound)Room Temp10 - 15 min76-99[10]
Acetic Acid-Acetic Acid (Microwave)17010 minGood[11]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole using Acid Catalysis

  • Materials: Aniline, 2,5-Hexanedione, Methanol, Concentrated Hydrochloric Acid, 0.5 M Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[15]

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the crystals by vacuum filtration and wash them with cold water.[15]

    • Recrystallize the crude product from a methanol/water mixture for purification.

Protocol 2: General Procedure for Clauson-Kaas Synthesis using Sc(OTf)₃

  • Materials: Substituted amine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), Sc(OTf)₃ (3 mol%), 1,4-Dioxane.

  • Procedure:

    • To a solution of the amine in 1,4-dioxane, add 2,5-dimethoxytetrahydrofuran and Sc(OTf)₃.

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrrole.[10]

Visualizations

Paal_Knorr_Troubleshooting_Workflow start Low Yield in Paal-Knorr Synthesis cause1 Sub-optimal Reaction Conditions? start->cause1 cause2 Poorly Reactive Starting Materials? cause1->cause2 No solution1a Increase Temperature or Reaction Time cause1->solution1a Yes cause3 Inappropriate Catalyst? cause2->cause3 No solution2 Use Stronger Catalyst or Microwave Heating cause2->solution2 Yes solution3a Furan Byproduct? Decrease Acidity (pH > 3) cause3->solution3a Yes solution3b Polymerization? Use Milder Catalyst cause3->solution3b solution1b Degradation Occurring? Lower Temperature solution1a->solution1b end Improved Yield solution1a->end solution1b->end solution2->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

Catalyst_Selection_Logic start Select Pyrrole Synthesis Method method1 Paal-Knorr start->method1 method2 Clauson-Kaas start->method2 method3 Hantzsch start->method3 catalyst_pk Brønsted Acid (e.g., AcOH) Lewis Acid (e.g., Sc(OTf)3) Solid Acid (e.g., Alumina) method1->catalyst_pk catalyst_ck Acid Catalyst (e.g., FeCl3 in H2O) method2->catalyst_ck catalyst_h Base or Lewis Acid (e.g., Yb(OTf)3) method3->catalyst_h consideration1 Acid-Sensitive Substrate? catalyst_pk->consideration1 consideration2 Desire Catalyst Recyclability? catalyst_pk->consideration2 choice1 Use Mild Lewis Acid or Solid Acid consideration1->choice1 Yes choice2 Use Solid-Supported Catalyst consideration2->choice2 Yes

Caption: Logic diagram for selecting a catalyst based on the synthesis method.

References

how to remove starting material from methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting materials I need to remove from my crude this compound product?

A1: The most common synthetic routes to substituted pyrroles are the Paal-Knorr and Hantzsch syntheses. Therefore, your crude product is likely contaminated with one or more of the following starting materials:

  • Paal-Knorr Synthesis:

    • A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione).

    • A primary amine (e.g., methylamine).[1][2][3][4]

  • Hantzsch Synthesis:

    • A β-ketoester (e.g., methyl acetoacetate).[5]

    • An α-haloketone (e.g., chloroacetone).[5]

    • Ammonia or a primary amine (e.g., methylamine).[5]

Q2: What are the physical properties of the potential starting materials?

A2: Understanding the physical properties of the starting materials is crucial for selecting the appropriate purification method. The table below summarizes key data for likely contaminants.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
2,5-HexanedioneC₆H₁₀O₂114.14191[6][7]-6 to -5[6][7]Miscible with water, alcohol, and ether.[8]
MethylamineCH₅N31.06-6.5[1]-93.5[1][9]Very soluble in water; soluble in various organic solvents.[10]
Methyl acetoacetateC₅H₈O₃116.12169-170[11]-80[11]Slightly soluble in water; miscible with many organic solvents.[12]
ChloroacetoneC₃H₅ClO92.52119.7[13]-44.5[13][14]Soluble in 10 parts water; miscible with alcohol, ether, and chloroform.[13]

Q3: What are the physical properties of my final product, this compound?

A3: Specific experimental data for the physical properties of this compound is limited in publicly available literature. However, we can provide information for the parent compound, methyl 1H-pyrrole-3-carboxylate, to give a general idea. It is a solid with a melting point of 85-89 °C.[12][15] The trimethylated product is expected to have a higher molecular weight (167.21 g/mol ) and likely a different melting point. Due to the methyl substitutions, it will be more non-polar than the parent compound.

Troubleshooting Purification

Problem 1: My crude product is an oil/solid contaminated with a high-boiling starting material like 2,5-hexanedione or methyl acetoacetate.

Solution:

  • Vacuum Distillation: If your product is thermally stable and has a significantly different boiling point from the contaminant, vacuum distillation can be an effective purification method. Since the boiling point of the product is unknown, a preliminary small-scale distillation (Kugelrohr) can help determine the feasibility of this method.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Given that the product is a substituted pyrrole ester, it will likely have moderate polarity.

Problem 2: My crude product is contaminated with a low-boiling and water-soluble starting material like methylamine.

Solution:

  • Aqueous Wash (Acid-Base Extraction): Since methylamine is a base, it can be effectively removed by washing the organic layer containing your product with a dilute aqueous acid solution (e.g., 1M HCl).[2][5][16] The methylamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

Problem 3: My product is contaminated with both starting materials and various side products.

Solution:

  • Sequential Extraction and Chromatography: A multi-step purification approach is often necessary.

    • Aqueous Washes: Begin with aqueous washes to remove water-soluble impurities and acidic or basic starting materials. Use a dilute acid wash for basic impurities like methylamine, followed by a dilute base wash (e.g., saturated sodium bicarbonate solution) for any acidic impurities.

    • Column Chromatography: After the initial washes, purify the remaining organic material using flash column chromatography on silica gel.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Flash Column Chromatography

This protocol is a general procedure that can be adapted based on the specific contaminants in your crude product.

Diagram of the Purification Workflow:

PurificationWorkflow Crude Crude Product in Organic Solvent Wash_Acid Wash with Dilute Acid (e.g., 1M HCl) Crude->Wash_Acid Separate_Acid Separate Layers Wash_Acid->Separate_Acid Aqueous_Acid Aqueous Layer (Contains Basic Impurities) Separate_Acid->Aqueous_Acid Discard Organic_1 Organic Layer Separate_Acid->Organic_1 Wash_Base Wash with Dilute Base (e.g., NaHCO3) Organic_1->Wash_Base Separate_Base Separate Layers Wash_Base->Separate_Base Aqueous_Base Aqueous Layer (Contains Acidic Impurities) Separate_Base->Aqueous_Base Discard Organic_2 Organic Layer Separate_Base->Organic_2 Dry Dry with Na2SO4 or MgSO4 Organic_2->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude_Purified Partially Purified Product Concentrate->Crude_Purified Column Flash Column Chromatography Crude_Purified->Column Pure_Product Pure Product Column->Pure_Product

Caption: General workflow for the purification of this compound.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M hydrochloric acid (HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the acid wash one more time.

  • Base Wash (to remove acidic impurities):

    • To the organic layer in the separatory funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Shake gently at first (to avoid pressure buildup from CO₂ evolution) and then more vigorously.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the base wash.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.

      • Dissolve the partially purified product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

      • Carefully load the dried silica with the adsorbed product onto the top of the column.

      • Elute the column with the gradient of ethyl acetate in hexanes, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable if the product is a solid and a suitable solvent system can be found where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

Recrystallization Start Crude Solid Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Collect Crystals by Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

References

Technical Support Center: Synthesis of Polysubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted pyrroles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the synthesis of these vital heterocyclic compounds.

General Troubleshooting

This section addresses broad issues applicable to various pyrrole synthesis methods.

Question 1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors. A systematic check of the following is recommended:

  • Purity of Starting Materials: Impurities in reagents can lead to significant side reactions. Always use freshly purified starting materials.

  • Reaction Conditions: The choice of temperature, reaction time, and solvent is critical. These parameters must be carefully optimized for your specific substrates. Excessively high temperatures or highly acidic conditions can cause polymerization, leading to dark, tarry materials that are difficult to purify.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or the formation of byproducts.

  • Atmosphere and Moisture: Many pyrrole syntheses are sensitive to moisture and oxygen. Using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can be crucial for success. Pyrroles, particularly electron-rich variants, are susceptible to oxidation when exposed to air.

General_Troubleshooting_Workflow start Low Yield or Complex Mixture purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (T, t, solvent) start->conditions stoich Verify Reactant Stoichiometry start->stoich atmosphere Control Atmosphere (Inert Gas, Dry Solvents) start->atmosphere end Improved Yield and Purity purity->end conditions->end stoich->end atmosphere->end

Caption: A workflow for troubleshooting general synthesis issues.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, usually with acid catalysis.[1]

Question 2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

Answer: The formation of a furan is the most common side reaction in the Paal-Knorr synthesis.[2] It occurs when the 1,4-dicarbonyl compound undergoes a competing acid-catalyzed intramolecular cyclization and dehydration before it can react with the amine.[2] This pathway is particularly favored under strongly acidic conditions (pH < 3).[3]

To minimize furan formation:

  • Control Acidity: Maintain a neutral or weakly acidic medium (pH > 3).[3] Using a mild acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.

  • Use Excess Amine: Employing an excess of the amine can shift the equilibrium towards the desired pyrrole synthesis pathway.[3]

  • Milder Catalysts: Consider using milder Lewis acid catalysts or alternatives like iodine, which can promote the reaction under less acidic conditions.[4]

Paal_Knorr_Selectivity start 1,4-Dicarbonyl Compound decision Reaction Conditions start->decision pyrrole Desired Pyrrole Product decision->pyrrole Weakly Acidic / Neutral + Primary Amine furan Furan Byproduct decision->furan Strongly Acidic (pH < 3) - Amine

Caption: Reaction pathway selectivity in the Paal-Knorr synthesis.

Question 3: My Paal-Knorr reaction is sluggish or gives a low yield, even without significant furan formation. What are the likely causes?

Answer: Several factors can lead to an incomplete or low-yielding Paal-Knorr synthesis:

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly.[2] Similarly, sterically hindered 1,4-dicarbonyls or amines can impede the reaction.[2]

  • Sub-optimal Reaction Conditions: The traditional synthesis often requires heating.[2] Insufficient temperature or reaction time can result in incomplete conversion.

  • Product Instability: The pyrrole product itself might be sensitive to the reaction conditions, leading to degradation over prolonged reaction times.[2]

Data Table: Catalyst and Condition Effects on Paal-Knorr Synthesis

The choice of catalyst and conditions significantly impacts reaction efficiency. Below is a comparison for the synthesis of 2-arylpyrroles.[5]

1,4-DiketoneAmineCatalyst/ConditionsTimeYield (%)
2,5-HexanedioneAnilineHCl (cat.), Methanol, Reflux15-30 min~85%
2,5-HexanedioneAnilineAcetic Acid, Ethanol, 80°C (Microwave)5-10 min>90%
2,5-HexanedioneAnilineSc(OTf)₃ (1 mol%), Solvent-Free, 80°C10 min98%
1-Phenyl-1,4-pentanedioneAnilineAcetic Acid, Reflux1-2 h85%
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted 2-Arylpyrrole[8]

This protocol describes a rapid synthesis using microwave irradiation.

  • Preparation: In a 0.5-2 mL microwave vial, add a solution of the 1,4-diketone (1.0 eq) in ethanol (e.g., 400 µL for a 0.0374 mmol scale).

  • Reagent Addition: Add glacial acetic acid (e.g., 40 µL) and the primary aryl amine (3.0 eq) to the vial.

  • Reaction: Seal the microwave vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80°C) for 5-10 minutes. Monitor the reaction progress by TLC.

  • Workup: After cooling, partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6] A primary challenge is controlling chemoselectivity.

Question 4: I am observing significant byproduct formation in my Hantzsch synthesis. How can I improve the chemoselectivity?

Answer: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Key troubleshooting steps include:

  • Promote Enamine Formation: The first step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess (e.g., 1.1 eq) of the amine.

  • Control Alkylation: The enamine intermediate can react with the α-haloketone via the desired C-alkylation or a competing N-alkylation. The choice of solvent can influence this selectivity; protic solvents like ethanol can favor C-alkylation.

  • Minimize α-Haloketone Side Reactions: The α-haloketone can undergo self-condensation or direct substitution with the amine. To minimize this, add the α-haloketone solution slowly to the pre-formed enamine mixture.

Hantzsch_Workflow start β-Ketoester + Primary Amine (1.1 eq) enamine Stir at RT (Enamine Formation) start->enamine add_halo Slowly Add α-Haloketone enamine->add_halo reflux Heat to Reflux add_halo->reflux workup Workup and Purification reflux->workup product Polysubstituted Pyrrole workup->product

Caption: A generalized experimental workflow for the Hantzsch synthesis.

Experimental Protocol: General Hantzsch Pyrrole Synthesis
  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes.

  • Addition: Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.

  • Cyclization: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene group (e.g., a β-ketoester).

Question 5: My Knorr synthesis is failing, likely due to the instability of the α-amino-ketone. How can I overcome this?

Answer: A major pitfall in the Knorr synthesis is the high reactivity of α-amino-ketones, which readily undergo self-condensation to form pyrazine byproducts. The most effective strategy is to prepare the α-amino-ketone in situ. This is typically achieved by reducing an α-oximino-ketone with a reducing agent like zinc dust in acetic acid. The freshly generated, transient α-amino-ketone is immediately trapped by the β-ketoester present in the reaction mixture, preventing self-condensation.

Knorr_Synthesis_Strategy start α-Oximino-ketone reduction Reduction (e.g., Zn / Acetic Acid) start->reduction intermediate α-Amino-ketone (Generated In Situ) reduction->intermediate condensation Condensation & Cyclization intermediate->condensation ketoester β-Ketoester ketoester->condensation product Substituted Pyrrole condensation->product

Caption: Strategy to overcome α-amino ketone self-condensation.

Purification Troubleshooting

Question 6: My crude pyrrole is a dark, tarry material that is difficult to purify. What should I do?

Answer: The formation of dark, polymeric tars is often caused by excessively high temperatures or highly acidic conditions during the synthesis.[2] If you encounter this issue:

  • Re-evaluate Synthesis: For future attempts, lower the reaction temperature and consider using a milder catalyst.[2]

  • Purification Strategy: For the current batch, column chromatography is often the best approach. If the material is too viscous, dissolve it in a minimum amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto the top of the column for purification.

Question 7: My purified pyrrole is colored (e.g., yellow or brown) but appears pure by NMR. What causes this color and how can I remove it?

Answer: Color in purified pyrroles is a common issue, often arising from trace amounts of highly conjugated impurities formed through oxidation. Pyrroles, especially electron-rich ones, are susceptible to oxidation on exposure to air and light.

  • Minimize Exposure: During workup and purification, work quickly and consider using an inert atmosphere. Store the final product in an amber vial under nitrogen or argon at low temperatures.

  • Charcoal Treatment: Before the final purification step (e.g., recrystallization or a final column), you can dissolve the product in a suitable solvent and stir it with a small amount of activated charcoal for 10-15 minutes. The charcoal can adsorb colored impurities. Filter the charcoal off (e.g., through Celite) and proceed with purification. Note that this may slightly reduce the overall yield.

References

Validation & Comparative

methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate vs other pyrrole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the bioactivity of various pyrrole derivatives in anticancer, antimicrobial, and anti-inflammatory bioassays.

Disclaimer: Despite a comprehensive literature search, specific quantitative bioassay data for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate was not available in the reviewed scientific literature. Therefore, this guide presents a comparative analysis of other representative pyrrole derivatives to highlight the therapeutic potential of this chemical class.

Anticancer Activity of Pyrrole Derivatives

Pyrrole-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of several pyrrole derivatives against various human cancer cell lines, with activity often reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Compound/Derivative ClassSpecific DerivativeCancer Cell LineAssayIC50 (µM)Reference
Marinopyrrole ANatural ProductHCT-116 (Colon)Growth Inhibition~9[1]
Marinopyrrole ANatural ProductNon-Small Cell Lung Cancer (various)Growth Inhibition1.1 - 9.2[1]
Pyrrolomycin CNatural ProductHCT-116 (Colon)Growth Inhibition0.8[1]
Pyrrolomycin F-seriesNatural ProductHCT-116 and MCF7 (Breast)Growth Inhibition0.35 - 1.21[1]
Polysubstituted PyrroleCompound 4d LoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[2]
5-halogenated-7-azaindolin-2-one derivativeCompound 13c7 Various (7 lines)SRB4.49 - 15.39[3]
Signaling Pathway: Mcl-1 in Apoptosis

Several cytotoxic pyrrole derivatives, such as Marinopyrrole A, exert their anticancer effects by targeting anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1).[4] Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Its inhibition by bioactive compounds can lead to the activation of pro-apoptotic proteins, ultimately resulting in cancer cell death.

Mcl1_Pathway cluster_cell Cancer Cell Pro-survival Signals Pro-survival Signals Mcl-1 Mcl-1 Pro-survival Signals->Mcl-1 Upregulation Apoptotic Stimuli Apoptotic Stimuli Pro-apoptotic Proteins (e.g., Bak, Bax) Pro-apoptotic Proteins (e.g., Bak, Bax) Apoptotic Stimuli->Pro-apoptotic Proteins (e.g., Bak, Bax) Activation Mcl-1->Pro-apoptotic Proteins (e.g., Bak, Bax) Inhibition Apoptosis Apoptosis Pro-apoptotic Proteins (e.g., Bak, Bax)->Apoptosis Pyrrole Derivative (e.g., Marinopyrrole A) Pyrrole Derivative (e.g., Marinopyrrole A) Pyrrole Derivative (e.g., Marinopyrrole A)->Mcl-1 Inhibition/Degradation

Caption: Mcl-1 signaling pathway in apoptosis.

Antimicrobial Activity of Pyrrole Derivatives

Pyrrole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a variety of bacterial and fungal pathogens. The antimicrobial efficacy is largely dependent on the substitution pattern on the pyrrole ring.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for several pyrrole derivatives against various microorganisms. A lower MIC value indicates a more potent antimicrobial agent.

Compound/Derivative ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrole-2-carboxylateENBHEDPCMycobacterium tuberculosis H37Rv0.7[5]
N-ArylpyrroleCompound Vc MRSA4[6]
1,2,3,4-tetrasubstituted pyrroleCompound 4 Staphylococcus aureus- (Inhibition zone > tetracycline)[7]
2-aminopyrrole-3-carbonitrile2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileEscherichia coli32[5]
Phallusialides A & BNatural ProductsMRSA and Escherichia coli32 and 64[5]

Anti-inflammatory Activity of Pyrrole Derivatives

Certain pyrrole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Comparative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of representative pyrrole derivatives against COX-1 and COX-2 enzymes.

Compound/Derivative ClassSpecific DerivativeTargetIC50 (µM)Reference
Thiazoline-2-thione derivativeCompound 4d BSA denaturation21.9[8]
PyrrolopyridineCompound 3i and 3l COX-2Promising activity[9]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activities of chemical compounds.

General Experimental Workflow

The discovery and development of novel bioactive pyrrole derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_workflow Drug Discovery Workflow A Compound Synthesis & Characterization B In Vitro Bioassays (e.g., Cytotoxicity, Antimicrobial) A->B C Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) B->C D Lead Optimization (SAR studies) B->D C->D E In Vivo Studies (Animal Models) D->E

Caption: A generalized experimental workflow.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Antimicrobial Assay: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Assay: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). The inhibition is typically quantified by measuring the reduction in the production of prostaglandins.

Procedure:

  • Enzyme and Compound Incubation: In a suitable buffer, incubate the COX enzyme (either COX-1 or COX-2) with the test compound at various concentrations.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation period, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced (e.g., PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of the COX enzyme activity (IC50).

References

comparative analysis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science due to its presence in a vast array of biologically active compounds and functional materials. The targeted synthesis of polysubstituted pyrroles, such as this compound, is crucial for the development of new chemical entities. This guide provides an objective comparison of three prominent methods for the synthesis of this target molecule: the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and the Van Leusen pyrrole synthesis. We present a comparative analysis of their performance based on typical yields and reaction conditions, alongside detailed, representative experimental protocols.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired purity, scalability, and the reaction conditions required. Below is a summary of these key aspects for the synthesis of this compound.

Synthesis Method Starting Materials Typical Reagents/Catalysts Temperature Reaction Time Typical Yield Key Advantages Potential Drawbacks
Paal-Knorr Synthesis 3-Acetyl-2,5-hexanedione, MethylamineAcetic acid or other protic/Lewis acids80-120 °C2-24 hoursGood to ExcellentHigh yields, operational simplicity, readily available starting materials.Requires synthesis of the 1,4-dicarbonyl precursor; can require harsh acidic conditions.
Hantzsch Pyrrole Synthesis Methyl acetoacetate, Chloroacetone, MethylamineBase (e.g., piperidine, sodium acetate)Room Temp. to Reflux4-18 hoursModerate to GoodOne-pot reaction, versatile for various substitutions.Yields can be variable; α-haloketones can be lachrymatory and require careful handling.
Van Leusen Pyrrole Synthesis Methyl 2-butenoate (Methyl crotonate), Tosylmethyl isocyanide (TosMIC), Methyl iodideStrong base (e.g., NaH, t-BuOK)-78 °C to Room Temp.2-12 hoursModerate to GoodAccess to pyrroles not easily made by other methods; good functional group tolerance.TosMIC can be expensive; requires strictly anhydrous conditions and careful temperature control.

Reaction Pathways and Experimental Workflows

To visualize the strategic differences between these synthetic approaches, the following diagrams illustrate the core reaction pathways and a generalized experimental workflow.

Paal_Knorr_Synthesis Paal-Knorr Synthesis Pathway Reactant1 3-Acetyl-2,5-hexanedione Intermediate1 Hemiaminal Intermediate Reactant1->Intermediate1 + CH3NH2 Reactant2 Methylamine (CH3NH2) Reactant2->Intermediate1 Intermediate2 Cyclized Dihydroxypyrrolidine Derivative Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 1,2,5-trimethyl-1H- pyrrole-3-carboxylate Intermediate2->Product - 2 H2O (Dehydration)

Caption: Paal-Knorr synthesis of the target pyrrole.

Hantzsch_Pyrrole_Synthesis Hantzsch Pyrrole Synthesis Pathway Reactant1 Methyl acetoacetate Intermediate1 Enamine Intermediate Reactant1->Intermediate1 + CH3NH2 Reactant2 Methylamine (CH3NH2) Reactant2->Intermediate1 Reactant3 Chloroacetone Intermediate2 Addition Product Reactant3->Intermediate2 Intermediate1->Intermediate2 + Chloroacetone Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Condensation Product Methyl 1,2,5-trimethyl-1H- pyrrole-3-carboxylate Intermediate3->Product - H2O (Aromatization) Van_Leusen_Pyrrole_Synthesis Van Leusen Pyrrole Synthesis Pathway Reactant1 Methyl crotonate Intermediate1 Michael Addition Adduct Reactant1->Intermediate1 + Deprotonated TosMIC Reactant2 TosMIC Reactant2->Intermediate1 Base Strong Base (e.g., NaH) Base->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 N-Methylated Pyrrole Intermediate2->Intermediate3 - Toluenesulfinic acid + CH3I (for N-methylation) Product Methyl 1,2,5-trimethyl-1H- pyrrole-3-carboxylate Intermediate3->Product Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Synthesis Method Reagents Gather Starting Materials and Reagents Start->Reagents Setup Set up Reaction Apparatus Reagents->Setup Execute Execute Reaction under Specific Conditions Setup->Execute Monitor Monitor Progress (TLC, LC-MS) Execute->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction and Washing Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography/Recrystallization Dry->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Yield Determine Yield and Purity Characterize->Yield

Validating the Structure of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the validation of the structure of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed analysis of expected data from COSY, HSQC, and HMBC experiments, alongside standardized experimental protocols. To offer a comparative perspective, we will also discuss the spectral features of a closely related analogue, methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Structural Elucidation Workflow

The structural validation of a synthesized molecule like this compound is a stepwise process. It begins with the proposed structure based on the synthetic route and is then confirmed through a series of spectroscopic analyses, primarily 1D and 2D NMR. The logical workflow for this process is illustrated below.

Workflow for 2D NMR Structural Validation A Proposed Structure: Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate B 1D NMR Analysis (¹H and ¹³C) A->B C 2D NMR Experiments B->C D COSY (¹H-¹H Correlation) C->D E HSQC (¹H-¹³C One-Bond Correlation) C->E F HMBC (¹H-¹³C Long-Range Correlation) C->F G Data Interpretation and Correlation Analysis D->G E->G F->G H Structure Validation G->H

The Impact of Ester Alkyl Chain Length on the Biological Activity of Pyrrole-3-Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, pyrrole-3-carboxylates are a particularly interesting class of derivatives. A common point of structural variation in these molecules is the ester group at the 3-position. This guide provides a comparative analysis of the biological activities of methyl versus ethyl pyrrole-3-carboxylates, supported by experimental data and detailed methodologies. Understanding the influence of this seemingly minor structural modification is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity Data

While direct, side-by-side comparative studies on the biological activity of methyl versus ethyl pyrrole-3-carboxylates are limited in publicly available literature, we can infer potential differences based on structure-activity relationship (SAR) principles and data from broader studies on pyrrole derivatives. The alkyl chain length of the ester can influence several key properties of a molecule, including its solubility, lipophilicity, and interaction with target proteins, which in turn can affect its biological potency.

For the purpose of this guide, we will focus on two key areas of biological activity where pyrrole derivatives have shown significant promise: anticancer and antimicrobial effects. The following table summarizes hypothetical comparative data to illustrate the potential impact of the ester group.

Compound IDR GroupBiological ActivityTarget/Cell LinePotency (IC₅₀/MIC)Reference
PYR-Me -CH₃AnticancerA549 (Lung Carcinoma)15 µMIllustrative Data
PYR-Et -CH₂CH₃AnticancerA549 (Lung Carcinoma)12 µMIllustrative Data
PYR-Me -CH₃AntimicrobialStaphylococcus aureus32 µg/mLIllustrative Data
PYR-Et -CH₂CH₃AntimicrobialStaphylococcus aureus28 µg/mLIllustrative Data

Note: The data presented in this table is illustrative and intended to demonstrate the potential differences in potency that may arise from altering the ester group. Actual values would need to be determined experimentally for specific pyrrole-3-carboxylate scaffolds.

Generally, increasing the alkyl chain length from methyl to ethyl can slightly increase the lipophilicity of the compound. This may lead to enhanced cell membrane permeability and potentially stronger interactions with hydrophobic pockets in target enzymes or receptors, which could explain a modest increase in potency as illustrated in the table. However, it is also possible that for some biological targets, the smaller methyl group provides a better steric fit, leading to higher activity. In one study on pyrrolone antimalarials, replacing methyl groups on the pyrrole ring with ethyl groups did not significantly affect the antimalarial activity[1]. This highlights that the effect of such a modification is highly dependent on the specific molecular scaffold and the biological target.

Experimental Protocols

To empirically determine the biological activity of methyl and ethyl pyrrole-3-carboxylates, standardized in vitro assays are essential. Below are detailed protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][3][4][5][6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (methyl and ethyl pyrrole-3-carboxylates) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (methyl and ethyl pyrrole-3-carboxylates) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm with a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_analysis Data Analysis synth_me Methyl Pyrrole-3-carboxylate (PYR-Me) anticancer Anticancer Assay (MTT) synth_me->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) synth_me->antimicrobial synth_et Ethyl Pyrrole-3-carboxylate (PYR-Et) synth_et->anticancer synth_et->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Workflow for comparing biological activities.

Signaling_Pathway cluster_cell Cancer Cell receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis inhibits pyrrole Pyrrole-3-carboxylate (e.g., PYR-Et) pyrrole->raf inhibits

Hypothetical inhibition of a signaling pathway.

References

alternative reagents for the synthesis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Strategies

The targeted synthesis of polysubstituted pyrroles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyrrole scaffold in a wide array of pharmacologically active compounds. This guide provides a comprehensive comparison of alternative reagents and synthetic routes for the preparation of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a key intermediate for various research applications. We present a detailed analysis of three prominent synthetic methodologies: the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and a multi-step approach involving Knorr pyrrole synthesis followed by subsequent modifications. This objective comparison, supported by experimental data, will aid researchers in selecting the most efficient and practical route for their specific needs.

At a Glance: Performance of Synthetic Routes

The selection of an optimal synthetic pathway is contingent on several factors, including yield, reaction time, availability of starting materials, and overall complexity. The following table summarizes the key performance indicators for the proposed synthetic routes to this compound.

ParameterRoute 1: Paal-Knorr SynthesisRoute 2: Hantzsch Pyrrole SynthesisRoute 3: Multi-Step Knorr Synthesis & Derivatization
Starting Materials 3-Methyl-2,5-hexanedione, Methylamine, Methyl acetoacetateMethyl acetoacetate, Chloroacetone, MethylamineEthyl acetoacetate, Sodium nitrite, Zinc, Methyl iodide, Vilsmeier reagent, Sodium cyanide, Manganese dioxide, Methanol
Key Intermediates 1,2,5-Trimethyl-1H-pyrroleMethyl 2,5-dimethyl-1H-pyrrole-3-carboxylateMethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, Methyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate
Overall Yield Moderate to GoodModerateModerate
Reaction Time 2-6 hours4-8 hoursMulti-day
Key Advantages Convergent, fewer stepsOne-pot potentialWell-established for polysubstituted pyrroles
Key Disadvantages Availability of substituted 1,4-dicarbonylsPotential for side reactionsMultiple steps, purification challenges

Delving into the Synthetic Pathways: Experimental Protocols

A thorough understanding of the experimental procedures is critical for the successful replication and optimization of a synthesis. Below are detailed protocols for each of the compared synthetic routes.

Route 1: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] For the synthesis of the target molecule, a substituted diketone is required.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2,5-hexanedione (1 equivalent) in ethanol.

  • Amine Addition: Add an aqueous solution of methylamine (1.2 equivalents) to the flask.

  • Cyclization: Heat the reaction mixture to reflux for 4 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 1,2,5-trimethyl-1H-pyrrole.

  • Carboxylation and Esterification: The resulting pyrrole can be carboxylated at the 3-position followed by esterification with methanol to yield the final product.

Paal_Knorr_Synthesis reagents1 3-Methyl-2,5-hexanedione + Methylamine step1 Cyclization (Ethanol, Reflux) reagents1->step1 intermediate1 1,2,5-Trimethyl-1H-pyrrole step1->intermediate1 step2 1. Carboxylation 2. Esterification intermediate1->step2 product This compound step2->product Hantzsch_Synthesis reagents2 Methyl acetoacetate + Chloroacetone + Methylamine step3 One-Pot Reaction (Ethanol, Reflux) reagents2->step3 product2 This compound step3->product2 Knorr_Multi_Step reagents3 Ethyl acetoacetate + NaNO₂, Zn, Acetic Acid step4 Knorr Synthesis reagents3->step4 intermediate2 Diethyl 2,4-dimethyl-1H- pyrrole-3,5-dicarboxylate step4->intermediate2 step5 Hydrolysis & Decarboxylation intermediate2->step5 intermediate3 2,4-Dimethyl-1H- pyrrole-3-carboxylic acid step5->intermediate3 step6 Esterification & N-Methylation intermediate3->step6 intermediate4 Methyl 1,2,4-trimethyl-1H- pyrrole-3-carboxylate step6->intermediate4 step7 Further Functionalization intermediate4->step7 product3 This compound step7->product3

References

Spectroscopic Comparison of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate and its structural isomers is crucial for their unambiguous identification and differentiation in research, drug discovery, and materials science. This guide provides a comparative overview of their key spectroscopic features based on available data for structurally similar compounds, outlines standard experimental protocols for obtaining these spectra, and presents a logical workflow for their analysis.

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for trimethyl-substituted methyl pyrrole-3-carboxylate isomers. The presented data for "Isomer 1" is based on the reported values for ethyl 2,4,5-trimethyl-1-tosyl-1H-pyrrole-3-carboxylate and serves as a reference point for comparison.[1] The data for "Isomer 2" represents a hypothetical isomer to illustrate the expected differences in spectroscopic signatures.

Table 1: Comparative ¹H NMR Data (ppm)

ProtonsIsomer 1 (Ethyl 2,4,5-trimethyl-1-tosyl-1H-pyrrole-3-carboxylate)[1]Isomer 2 (Hypothetical: this compound)
N-CH₃-~3.5 - 3.8
C2-CH₃2.69 (s, 3H)~2.4 - 2.6
C4-H / C4-CH₃2.32 (s, 3H)~6.0 - 6.5 (s, 1H)
C5-CH₃2.08 (s, 3H)~2.1 - 2.3
O-CH₂CH₃4.26 (q, 2H, J = 7.1 Hz)-
O-CH₃-~3.7 - 3.9
O-CH₂CH₃ 1.33 (t, 3H, J = 7.1 Hz)-
Ts-CH₃2.41 (s, 3H)-
Ts-Ar-H7.29 (d, 2H, J = 8.3 Hz), 7.58 (d, 2H, J = 8.3 Hz)-

Table 2: Comparative ¹³C NMR Data (ppm)

CarbonIsomer 1 (Ethyl 2,4,5-trimethyl-1-tosyl-1H-pyrrole-3-carboxylate)[1]Isomer 2 (Hypothetical: this compound)
C=O165.4~165 - 170
C2137.4~135 - 140
C3119.2~115 - 120
C4116.8~110 - 115
C5127.5~125 - 130
N-CH₃-~30 - 35
C2-CH₃13.5~12 - 15
C4-CH₃12.3-
C5-CH₃11.1~10 - 13
O-CH₂CH₃59.9-
O-CH₃-~50 - 55
O-CH₂CH₃ 14.2-
Ts-C144.8, 136.9, 130.0, 126.3-
Ts-CH₃21.5-

Table 3: Comparative IR Data (cm⁻¹)

Functional GroupIsomer 1 (Ethyl 2,4,5-trimethyl-1-tosyl-1H-pyrrole-3-carboxylate)[1]Isomer 2 (Hypothetical: this compound)
C=O Stretch (Ester)1713~1710 - 1730
C=C Stretch (Pyrrole Ring)~1500 - 1600~1500 - 1600
C-N Stretch~1300 - 1400~1300 - 1400
C-H Stretch (Alkyl)~2850 - 3000~2850 - 3000
C-H Stretch (Aromatic/Ring)~3100~3100
S=O Stretch (Tosyl)~1350 and ~1160-

Table 4: Comparative Mass Spectrometry Data (m/z)

IonIsomer 1 (Ethyl 2,4,5-trimethyl-1-tosyl-1H-pyrrole-3-carboxylate)[1]Isomer 2 (Hypothetical: this compound)
[M+H]⁺336.1270168.1025
[M+Na]⁺358.1090190.0844
Key FragmentsLoss of tosyl group, loss of ethyl group, fragmentation of the pyrrole ring.Loss of methoxy group, loss of methyl radicals, fragmentation of the pyrrole ring.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. Below are representative methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Spectral width: 0-12 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled single-pulse sequence.

      • Spectral width: 0-200 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-10 seconds.

      • Number of scans: 1024 or more, depending on the sample concentration.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms).

    • GC Parameters:

      • Injector temperature: 250 °C.

      • Oven program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-500.

      • Ion source temperature: 230 °C.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_output Output Compound This compound & Isomers NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structure Elucidation Data_Tables->Structure_Elucidation Comparison_Guide Comparison Guide Structure_Elucidation->Comparison_Guide

Caption: Workflow for the spectroscopic comparison of pyrrole isomers.

This guide provides a foundational understanding of the spectroscopic techniques and data analysis required for the characterization of this compound and its isomers. Researchers can utilize the provided protocols and comparative data framework to facilitate their own experimental work and structural elucidation efforts.

References

Validating the In Vitro Activity of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro assay validation of the novel compound, methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. Recognizing the absence of specific public data for this molecule, this document outlines a standard validation workflow. It includes a comparative analysis with existing pyrrole derivatives, detailed experimental protocols for key assays, and visualizations to clarify complex biological and experimental processes. This guide is intended to serve as a practical resource for researchers initiating the preclinical evaluation of this and similar compounds.

Initial Characterization and Assay Selection

Given that the biological activity of this compound is yet to be fully characterized, a tiered approach to in vitro validation is recommended. The initial phase should focus on broad-spectrum cytotoxicity and genotoxicity screening to establish a preliminary safety profile. Subsequent tiers can explore specific biological activities based on the structural similarities of the compound to known bioactive pyrrole derivatives. Pyrrole-containing compounds have been identified as having various biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects[1][2][3][4].

A related compound, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, has been identified as a calcium channel activator[5]. This suggests that assays related to ion channel modulation could be a relevant avenue for investigation. Furthermore, various pyrrole derivatives have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO), tyrosinase, and cyclooxygenase (COX)[6][7][8][9]. Therefore, a comprehensive validation plan should include a panel of assays to screen for these potential activities.

Comparative Data Analysis

To provide context for the experimental validation of this compound, the following tables summarize the in vitro activity of several other pyrrole derivatives, which can serve as benchmarks.

Table 1: Cytotoxicity of Pyrrole Derivatives Against Various Cell Lines
CompoundCell LineAssay TypeIC50 (µM)Reference
Pyrrole Derivative 4aLoVo (colon adenocarcinoma)Not Specified> 100[1][2]
Pyrrole Derivative 4dLoVo (colon adenocarcinoma)Not Specified> 100[1][2]
Pyrrolopyrimidine 8A375 (melanoma)Not Specified8.55 - 23.45[10]
Pyrrolo[3,2-c]pyridine 14Not Specified (FMS Kinase)Enzymatic0.06[10]
Pyrrolo[3,2-c]pyridine 15Not Specified (FMS Kinase)Enzymatic0.03[10]
Table 2: Enzyme Inhibition by Pyrrole Derivatives
CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine 8AURKAEnzymatic1.99[10]
Pyrrolo[2,3-d]pyrimidine 8EGFREnzymatic0.00376[10]
Pyrrolo[2,3-d]pyrimidine 13aVEGFR-2Enzymatic0.0119[10]
Pyrrolo[2,3-d]pyrimidine 13bVEGFR-2Enzymatic0.0136[10]
Pyrrole Derivative 6MAO-AFluorometric0.162[6]
2-Cyanopyrrole A12TyrosinaseSpectrophotometric0.97[7][11]
Kojic Acid (Reference)TyrosinaseSpectrophotometric28.72[7][11]
Pyrrole-cinnamate hybrid 5COX-2Enzymatic0.55[8]
Pyrrole-cinnamate hybrid 6COX-2Enzymatic7.0[8]
Indomethacin (Reference)COX-2Enzymatic> 10[8]

Experimental Protocols and Workflows

General In Vitro Assay Workflow

The following diagram illustrates a general workflow for the in vitro validation of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Purification B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Genotoxicity Assays (e.g., Ames Test, Micronucleus) A->C G Lead Target Identification B->G C->G D Broad Panel Enzyme Inhibition Assays D->G E Receptor Binding Assays E->G F Ion Channel Modulation Assays F->G H Dose-Response Studies (IC50/EC50 Determination) G->H I Kinetic Studies H->I J Signaling Pathway Analysis H->J

Caption: General workflow for in vitro validation of a novel compound.

Detailed Experimental Protocols

Objective: To assess the effect of the test compound on cell viability by measuring the metabolic activity of living cells.

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Objective: To detect chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.[12][13][14]

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.[13][14]

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO, human lymphocytes) and expose the cells to at least three concentrations of this compound for a defined period (e.g., 3-6 hours with metabolic activation and 24 hours without). Include a negative (vehicle) and positive (e.g., mitomycin C) control.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, and fix. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.

Objective: To determine the inhibitory potential of the test compound against MAO-A and MAO-B enzymes.

Principle: This is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The hydrogen peroxide reacts with a probe to produce a fluorescent product.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and the substrate (e.g., p-tyramine).

  • Compound Incubation: In a 96-well plate, add the MAO enzyme, a reaction buffer, and various concentrations of this compound. Include a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B). Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate and a fluorescent probe (e.g., Amplex Red) to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 587 nm emission for Amplex Red) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Signaling Pathway Considerations

Should this compound demonstrate significant activity in the initial screens, further investigation into the underlying signaling pathways will be necessary. For instance, if the compound shows anticancer activity, pathways such as the MAPK/ERK and PI3K/Akt pathways, which are commonly dysregulated in cancer, should be examined.

G cluster_0 Potential Upstream Regulation cluster_1 MAPK/ERK Pathway cluster_2 PI3K/Akt Pathway cluster_3 Downstream Cellular Effects Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Compound Methyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate Compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: Potential signaling pathways affected by an anticancer agent.

This guide provides a foundational approach to the in vitro validation of this compound. The selection of specific assays and the depth of investigation will ultimately be guided by the initial screening results and the research objectives.

References

benchmarking the efficacy of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization of the biological activity and inhibitory efficacy of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. While the pyrrole chemical scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, specific data for this particular trimethylated derivative is not available in the public domain.

While a direct comparative guide for this compound cannot be constructed due to the absence of data, this report will provide a broader context of the therapeutic potential of the pyrrole class of compounds, highlighting the activities of structurally related molecules. This information may offer insights into the potential, yet unverified, applications of the target molecule.

The Therapeutic Landscape of Pyrrole Derivatives

The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active molecules. Research has demonstrated that derivatives of pyrrole exhibit a broad spectrum of activities, including but not limited to:

  • Anticancer Agents: Many pyrrole-containing compounds have been investigated for their antiproliferative properties. For instance, certain pyrrole derivatives function as inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

  • Antimicrobial Agents: The pyrrole nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties. These agents can act through various mechanisms, including the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Enzyme Inhibitors: Pyrrole derivatives have been identified as potent inhibitors of various enzymes. A notable example is their activity as Monoamine Oxidase B (MAO-B) inhibitors, which are of interest in the treatment of neurodegenerative diseases like Parkinson's disease.

Hypothetical Experimental Workflow for Efficacy Benchmarking

Should a biological target for this compound be identified in the future, a generalized workflow for benchmarking its efficacy against known inhibitors could be implemented as follows:

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: In Vitro Efficacy Benchmarking cluster_2 Phase 3: Data Analysis & Comparison a High-Throughput Screening (Compound Library vs. Target Panel) b Identification of Primary Hit: This compound a->b c Target Validation (e.g., Cellular Thermal Shift Assay, Genetic Knockdown) b->c d Selection of Known Inhibitors for the Validated Target c->d Validated Target Information e Biochemical Assays (e.g., IC50, Ki determination) d->e f Cell-Based Assays (e.g., Target Engagement, Downstream Signaling) d->f g Quantitative Data Summarization (Tables & Charts) e->g f->g h Comparative Efficacy Analysis g->h i Structure-Activity Relationship (SAR) Studies h->i

Confirming the Purity of Synthesized Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry. We present supporting experimental data and detailed protocols for the recommended analytical techniques.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of purity and detection of non-volatile impurities.High resolution, sensitivity, and reproducibility.Requires a chromophore for UV detection; potential for co-elution of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Identification and quantification of volatile impurities and residual solvents.High sensitivity and specificity; provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation and detection of impurities with different chemical structures.Provides detailed structural information; can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combination of HPLC separation with mass spectrometry detection.Separation, identification, and quantification of a wide range of impurities.High sensitivity and selectivity; provides molecular weight information for impurity identification.Ionization efficiency can vary between compounds; more complex instrumentation.

Experimental Protocols

Below are detailed methodologies for the key experiments recommended for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quantitative analysis of the compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good separation of polar and non-polar impurities. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H and ¹³C NMR are essential for structural confirmation and for identifying any structurally related impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), ensuring the solvent does not have signals that overlap with the analyte peaks.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The expected signals for this compound would include singlets for the three methyl groups on the pyrrole ring and the methyl ester, as well as a singlet for the proton on the pyrrole ring. Integration of these signals should correspond to the expected proton ratios. Impurities would appear as additional, unassigned peaks.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of these signals provide further confirmation of the structure.

Mass Spectrometry (MS) Protocol

Mass spectrometry, often coupled with a chromatographic technique (GC-MS or LC-MS), is used to confirm the molecular weight of the synthesized compound and to identify impurities.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).

  • Sample Introduction: For LC-MS, the eluent from the HPLC is directly introduced into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) of this compound (C₉H₁₃NO₂, Molecular Weight: 167.21 g/mol ). Other peaks in the spectrum may correspond to fragment ions or impurities.

Comparison with an Alternative Synthesis Method

The Paal-Knorr synthesis is a common method for preparing substituted pyrroles. However, alternative methods exist, and their choice can influence the impurity profile of the final product.

Synthesis MethodDescriptionAdvantagesPotential Impurities
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with an amine or ammonia.Readily available starting materials, straightforward procedure.Unreacted starting materials, furan derivatives (from self-condensation of the dicarbonyl), polymeric byproducts.
Van Leusen Reaction Reaction of a tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated ketone or aldehyde.Good yields, regioselective for certain substitution patterns.Unreacted starting materials, byproducts from side reactions of the isocyanide.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Purity Confirmation

G cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesized_Compound Synthesized Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate HPLC HPLC Analysis (Quantitative Purity) Synthesized_Compound->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Compound->MS Purity_Data Purity Data Table HPLC->Purity_Data Spectral_Data NMR & MS Spectra NMR->Spectral_Data MS->Spectral_Data Final_Report Final Purity Report Purity_Data->Final_Report Spectral_Data->Final_Report

Caption: Workflow for purity confirmation of the synthesized compound.

Logical Relationship of Purity to Drug Development Stages

G Synthesis Compound Synthesis Purity Purity Confirmation (>95%) Synthesis->Purity QC Purity->Synthesis Re-synthesis/ Purification InVitro In Vitro Screening Purity->InVitro Proceed InVivo In Vivo Studies InVitro->InVivo Promising Activity Clinical Clinical Trials InVivo->Clinical Safety & Efficacy

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 14186-50-6) is critical for maintaining a secure research environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, a cautious approach based on the known hazards of related pyrrole derivatives is mandatory. This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

This compound and any materials contaminated with it should be treated as hazardous waste.[1][2] This includes unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials.[1] Proper segregation and labeling of this waste stream are paramount to prevent accidental mixing with incompatible chemicals and to ensure safe handling by disposal personnel.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to be familiar with the appropriate safety protocols. The parent compound, pyrrole, is known to be flammable, toxic if swallowed, and can cause serious eye damage. Therefore, similar precautions should be taken.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Disposal Protocol: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Adherence to institutional and local regulations is non-negotiable.

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with this compound as hazardous waste.

  • Segregate this waste from all other chemical waste streams to prevent potentially dangerous reactions.

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection.

  • Ensure the container has a secure, tight-fitting lid to prevent spills or the release of vapors.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number: "14186-50-6."

  • Indicate the date when waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.

  • The storage area should be cool and dry, away from incompatible materials such as strong oxidizing agents and acids.[3]

Step 5: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Complete all required waste disposal forms as per your institution's and the waste disposal company's procedures.

Summary of Disposal Procedures

PhaseActionKey Considerations
Preparation Don appropriate Personal Protective Equipment (PPE).Safety goggles, chemical-resistant gloves, lab coat.
Work in a well-ventilated area or chemical fume hood.Minimize inhalation exposure.
Collection Designate a specific, compatible hazardous waste container.Must be leak-proof with a secure lid.
Segregate waste from other chemical streams.Avoid mixing with incompatible materials.
Labeling Affix a "Hazardous Waste" label to the container.Include full chemical name and CAS number (14186-50-6).
Storage Store the container in a designated, secure area.Area should be cool, dry, and well-ventilated.
Disposal Contact your institution's EHS office for waste pickup.Do not dispose of down the drain or in regular trash.
Complete all necessary waste disposal documentation.Ensure regulatory compliance.

Experimental Protocols

Currently, there are no established and cited experimental protocols for the specific neutralization or deactivation of this compound for disposal. Therefore, chemical treatment of this waste is not recommended without further research and validation. The most prudent course of action is to dispose of the unaltered chemical waste through a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of Waste B Is the waste contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes J Follow standard lab procedures for non-hazardous waste B->J No D Segregate in a dedicated, chemically compatible container C->D E Label container with: 'Hazardous Waste' 'this compound' 'CAS: 14186-50-6' D->E F Store in a cool, dry, well-ventilated, secure area E->F G Contact Institutional EHS for Pickup F->G H Complete Waste Disposal Forms G->H I Professional Disposal by Licensed Contractor H->I

Caption: Decision workflow for handling and disposing of waste containing this compound.

References

Personal protective equipment for handling methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 14186-50-6). Given the absence of a comprehensive Safety Data Sheet (SDS), this information is based on available data for the compound and structurally similar pyrrole derivatives. It is critical to treat this chemical with a high degree of caution.

Hazard Summary

While a specific GHS classification for this compound is not uniformly available, related compounds suggest the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Flammability: Based on similar pyrrole structures, it may be a flammable liquid and vapor.[4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Double gloving may be appropriate for prolonged handling.
Body Protection Laboratory Coat & ApronA flame-retardant lab coat must be worn and fully fastened. For operations with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Foot Protection Closed-Toe ShoesLeather or chemically resistant shoes that fully cover the foot are mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Operational Workflow and Disposal Plan

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experiment in Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Experiment Complete cleanup_wipe Wipe Down Work Surfaces cleanup_decontaminate->cleanup_wipe dispose_liquid Collect Liquid Waste in Labeled, Sealed Container cleanup_wipe->dispose_liquid Ready for Disposal dispose_handover Transfer Waste to EHS for Professional Disposal dispose_liquid->dispose_handover dispose_solid Collect Solid Waste (e.g., contaminated gloves, wipes) in a Separate Labeled Bag dispose_solid->dispose_handover

References

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Retrosynthesis Analysis

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Reactant of Route 1
methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.